molecular formula C7H6BrF B1266451 3-Bromo-4-fluorotoluene CAS No. 452-62-0

3-Bromo-4-fluorotoluene

Cat. No.: B1266451
CAS No.: 452-62-0
M. Wt: 189.02 g/mol
InChI Key: QLRKALMVPCQTMU-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorotoluene is a useful research compound. Its molecular formula is C7H6BrF and its molecular weight is 189.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-fluoro-4-methylbenzene
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InChI

InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKALMVPCQTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30196420
Record name 3-Bromo-4-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
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CAS No.

452-62-0
Record name 2-Bromo-1-fluoro-4-methylbenzene
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Record name 3-Bromo-4-fluorotoluene
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Record name 452-62-0
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Record name 3-Bromo-4-fluorotoluene
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Record name 3-bromo-4-fluorotoluene
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Record name 3-BROMO-4-FLUOROTOLUENE
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Foundational & Exploratory

3-Bromo-4-fluorotoluene CAS number 452-62-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-4-fluorotoluene (CAS: 452-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 452-62-0, is a halogenated aromatic organic compound.[1] Its structure, featuring a toluene backbone substituted with both a bromine and a fluorine atom, makes it a significant intermediate in various chemical syntheses.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the pharmaceutical and polymer science sectors. The presence of both bromine and fluorine atoms enhances its reactivity, allowing chemists to construct complex molecules with specific therapeutic properties.[1]

Chemical and Physical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₆BrF[2][3][4]
Molecular Weight 189.025 g/mol [2][4]
Appearance Colorless to light yellow clear liquid[4][5]
Density 1.507 g/mL at 25 °C[3]
Boiling Point 169 °C at 760 mmHg[2]
69-70 °C at 11 mmHg[3]
Flash Point 73 °C (163.4 °F) - closed cup[2][3]
Refractive Index n20/D 1.531[3][4]
Vapor Pressure 2.1 ± 0.3 mmHg at 25°C[2]
Purity ≥ 98% (GC)[4][5]
LogP 3.41[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of this compound. Available spectral data includes:

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra are available and can be used to confirm the carbon framework of the molecule.[6]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for identifying the functional groups present in the compound.[7]

  • Mass Spectrometry (MS): GC-MS data is used to determine the molecular weight and fragmentation pattern.[8]

Synthesis of this compound

A common method for the preparation of this compound involves the electrophilic bromination of 4-fluorotoluene. The use of specific catalysts can influence the isomer ratio of the product.[9][10]

Experimental Protocol: Bromination of 4-Fluorotoluene

This protocol is based on a patented synthesis method designed to increase the yield of the 3-bromo isomer over the 2-bromo isomer.[9][10]

Materials:

  • 4-Fluorotoluene

  • Bromine

  • Glacial Acetic Acid

  • Iron powder (catalyst)

  • Iodine (catalyst)

Procedure:

  • A solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid is prepared in a reaction vessel.

  • To this solution, 1.1 g of iron powder and 1.1 g of iodine are added as catalysts.[9]

  • A solution of 160 g of bromine in 60 ml of glacial acetic acid is prepared separately.[9]

  • The bromine solution is added all at once to the 4-fluorotoluene solution.[9]

  • The reaction is initially exothermic and the temperature is maintained between 25°C and 27°C, first by cooling with water and then with warm water as needed.[9]

  • The reaction mixture is stirred at this temperature for 3 to 8 hours to ensure a high conversion rate.

  • After the reaction is complete, the glacial acetic acid and any unreacted 4-fluorotoluene are removed by distillation in vacuo.

  • The resulting crude product, a mixture of monobrominated isomers, is then distilled under reduced pressure (e.g., 20 mbars) between 65°C and 85°C.[11]

  • The collected distillate is further purified by fractional distillation on a column to separate the this compound (boiling point: 184-185°C) from the 2-bromo-4-fluorotoluene isomer (boiling point: 176-178°C).[10][11]

SynthesisWorkflow Reactants Starting Materials F_Toluene 4-Fluorotoluene in Glacial Acetic Acid Bromine_Sol Bromine in Glacial Acetic Acid Catalysts Iron Powder & Iodine ReactionVessel Reaction Vessel (25-27°C, 3-8h) F_Toluene->ReactionVessel Bromine_Sol->ReactionVessel Catalysts->ReactionVessel Dist_Vacuo Vacuum Distillation (Removal of Solvent & Excess Reactant) ReactionVessel->Dist_Vacuo Reaction Mixture Workup Workup & Purification Fractional_Dist Fractional Distillation (Isomer Separation) Dist_Vacuo->Fractional_Dist Crude Isomer Mixture Product_3_Bromo This compound (Final Product) Fractional_Dist->Product_3_Bromo Product_2_Bromo 2-Bromo-4-fluorotoluene (Isomeric Byproduct) Fractional_Dist->Product_2_Bromo Products Products

Caption: Synthesis workflow for this compound via bromination.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs).[1] For example, it has been used as a starting material in the multi-step synthesis of radiolabeled compounds like (4-fluoro-3-[¹³¹I]iodobenzyl)guanidine, which has applications in medical imaging and therapy.

  • Agrochemicals: The unique substitution pattern of this compound makes it a useful intermediate in the development of new pesticides and herbicides.

  • Polymer Science: It is used as a monomer or an intermediate in the synthesis of specialty polymers and advanced materials, where the incorporation of fluorine and bromine can impart desirable properties such as thermal stability and flame retardancy.[12]

LogicalRelationship cluster_start Starting Material cluster_reactions Chemical Transformations cluster_end Final Products / Applications This compound This compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Lithiation/Grignard Formation Lithiation/Grignard Formation This compound->Lithiation/Grignard Formation Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution APIs (e.g., radiopharmaceuticals) APIs (e.g., radiopharmaceuticals) Cross-Coupling Reactions->APIs (e.g., radiopharmaceuticals) Agrochemicals Agrochemicals Cross-Coupling Reactions->Agrochemicals Fine Chemicals Fine Chemicals Lithiation/Grignard Formation->Fine Chemicals Specialty Polymers Specialty Polymers Nucleophilic Substitution->Specialty Polymers

Caption: Synthetic utility of this compound in various applications.

Safety and Handling

This compound is a combustible liquid and requires careful handling. It is classified as an irritant to the skin, eyes, and respiratory system.[3]

Safety InformationDetailsSource
Signal Word Warning
Hazard Statements H227: Combustible liquid.[3]
H315: Causes skin irritation.[3]
H319: Causes serious eye irritation.[3]
H335: May cause respiratory irritation.[3]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[13]
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[13]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Personal Protective Equipment (PPE) Eyeshields, Gloves, type ABEK (EN14387) respirator filter.
Storage Store in a well-ventilated place. Keep cool. Keep container tightly closed.[13]
WGK (Germany) WGK 3

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, along with established synthesis protocols, make it a valuable component in the toolkit of synthetic chemists. Proper adherence to safety and handling guidelines is essential when working with this compound. The continued use of this compound in the development of novel molecules underscores its importance in advancing science and technology.

References

3-Bromo-4-fluorotoluene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 3-Bromo-4-fluorotoluene, a key intermediate in various synthetic applications, including pharmaceutical drug development.

Physicochemical Data Summary

The essential quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₆BrF[1][2][3]
Molecular Weight 189.02 g/mol [1][2][3][4][5][6]
CAS Number 452-62-0[1][3][4]
Density 1.507 g/mL at 25 °C[1][4][7]
Boiling Point 169 °C at 756 mmHg[1][4][7]
Flash Point 164 °F (73.3 °C)[1][2][7]
Refractive Index n20/D 1.531[1][4][7]

Logical Relationship of Compound Identification

The following diagram illustrates the logical flow from the common name of the compound to its fundamental chemical properties.

Chemical Identity of this compound A This compound B Molecular Formula C₇H₆BrF A->B Determines C Molecular Weight 189.02 g/mol B->C Calculated From

References

Synthesis of 3-Bromo-4-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-bromo-4-fluorotoluene from 4-fluorotoluene, a critical process for generating a versatile intermediate in the pharmaceutical and chemical industries. This compound serves as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for polymer science.[1] This document details the underlying chemical principles, optimized experimental protocols, and relevant safety considerations for this synthetic transformation.

Physicochemical Properties

A comparative summary of the physical and chemical properties of the reactant (4-fluorotoluene) and the desired product (this compound) is presented below.

Property4-FluorotolueneThis compound
CAS Number 352-32-9452-62-0[2]
Molecular Formula C₇H₇F[3]C₇H₆BrF[1]
Molecular Weight 110.13 g/mol [3]189.02 g/mol [2]
Appearance Colorless liquid with an aromatic odor[3][4]Colorless to pale yellow liquid[1]
Boiling Point 116 °C (lit.)169 °C at 756 mmHg (lit.)[2][5]
Melting Point -56 °C (lit.)Not specified
Density 1.0007 g/mL at 20.4 °C (approx. 1 g/mL at 25 °C)[3]1.507 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.468 (lit.)n20/D 1.531 (lit.)[1][2]
Flash Point 10 °C (50.0 °F) - closed cup73 °C (163.4 °F) - closed cup[2]

Synthesis Pathway and Regioselectivity

The synthesis of this compound from 4-fluorotoluene is achieved through electrophilic aromatic substitution, specifically bromination. The directing effects of the substituents on the aromatic ring—the methyl group (-CH₃) and the fluorine atom (-F)—are crucial in determining the position of the incoming bromine atom. Both are ortho-, para-directing groups. However, direct bromination of 4-fluorotoluene typically yields a mixture of isomers, primarily the desired this compound and the undesired 2-bromo-4-fluorotoluene.[6]

The key to a successful synthesis is to maximize the yield of the 3-bromo isomer. Research has shown that carrying out the bromination in glacial acetic acid in the presence of a catalyst system composed of iron and iodine significantly improves the regioselectivity, favoring the formation of this compound.[7] This specific catalytic system can increase the proportion of the 3-bromo isomer to as high as 70%, compared to only 30% of the 2-bromo isomer.[7]

G reactant 4-Fluorotoluene mid reactant->mid bromine Bromine (Br₂) bromine->mid Fe / I₂ Glacial Acetic Acid product_3 This compound (Major Product) product_2 2-Bromo-4-fluorotoluene (Minor Product) mid->product_3 ortho to -CH₃ meta to -F mid->product_2 ortho to -F meta to -CH₃

Caption: Reaction pathway for the catalyzed bromination of 4-fluorotoluene.

Experimental Protocol

The following protocol is adapted from established procedures for the selective bromination of 4-fluorotoluene.[6][7]

3.1 Materials and Reagents

  • 4-Fluorotoluene (1.0 mole, 110 g)

  • Bromine (1.0 mole, 160 g)

  • Glacial Acetic Acid (100 mL total)

  • Iron Powder (1.1 g)

  • Iodine (1.1 g)

  • Sodium Bisulfite Solution (for quenching)

  • Water

  • Apparatus for distillation (vacuum and fractional)

3.2 Procedure

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of 110 g of 4-fluorotoluene in 40 mL of glacial acetic acid.

  • Catalyst Addition: Add 1.1 g of iron powder and 1.1 g of iodine to the 4-fluorotoluene solution.[6]

  • Bromine Addition: Prepare a solution of 160 g of bromine in 60 mL of glacial acetic acid. Add this solution all at once to the reaction mixture.[6]

  • Temperature Control: The reaction is initially exothermic. Maintain the reaction temperature between 25°C and 27°C, using a water bath for cooling as necessary.[6]

  • Reaction Time: Stir the mixture at this temperature for a period of 3 to 8 hours.[6][7]

  • Work-up:

    • Quench any unreacted bromine by adding a sodium bisulfite solution until the red-brown color disappears.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Separate the organic layer, wash it again with a sodium bicarbonate solution to neutralize any remaining acid, and finally wash with water.

    • Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • Purification:

    • First, remove the glacial acetic acid and any unreacted 4-fluorotoluene via distillation under vacuum.[6]

    • The remaining mixture of isomers is then separated by careful fractional distillation at atmospheric pressure. 2-bromo-4-fluorotoluene has a boiling point of 176-178°C, while the desired product, this compound, has a boiling point of 184-185°C.[6]

Quantitative Data Summary

The table below summarizes the quantitative aspects of the synthesis based on the provided protocol.

ParameterValueReference
Molar Ratio (4-Fluorotoluene : Bromine) ~ 1:1[7]
Catalyst Loading (Iron Powder) ~1% by weight of 4-fluorotoluene[6]
Catalyst Loading (Iodine) ~1% by weight of 4-fluorotoluene[6]
Reaction Temperature 25 - 27 °C[6]
Reaction Time 3 - 8 hours[6][7]
Typical Isomer Ratio (3-bromo : 2-bromo) ~ 57% : 42% (can be up to 70:30)[6][7]

Visualized Experimental Workflow

G A 1. Prepare Solution (4-fluorotoluene in acetic acid) B 2. Add Catalysts (Iron and Iodine) A->B C 3. Add Bromine Solution B->C D 4. Stir at 25-27°C (3-8 hours) C->D E 5. Quench Reaction (Sodium Bisulfite) D->E F 6. Wash & Separate (Water, NaHCO₃) E->F G 7. Dry Organic Layer F->G H 8. Vacuum Distillation (Remove Solvent) G->H I 9. Fractional Distillation (Separate Isomers) H->I J Product: this compound I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in pharmaceutical synthesis. The presence of three distinct functional handles—the methyl group, the fluorine atom, and the bromine atom—allows for a wide range of subsequent chemical modifications. The bromine atom is particularly useful as it can be readily converted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular scaffolds.[8]

The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability.[9] Therefore, fluorinated building blocks like this compound are highly sought after in the development of targeted therapies for conditions such as cancer and inflammatory diseases.[8]

Safety Precautions

  • Bromine: Bromine is a highly corrosive, toxic, and volatile substance. All manipulations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care and appropriate PPE.

  • 4-Fluorotoluene: A highly flammable liquid and vapor.[10] Keep away from heat, sparks, and open flames.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions. Always have a cooling bath ready.

References

Spectroscopic data for 3-Bromo-4-fluorotoluene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-fluorotoluene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectroscopic information for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
158.4 (d, ¹JCF = 246.5 Hz)C4
135.0 (d, ⁴JCF = 3.5 Hz)C2
131.7 (d, ³JCF = 5.9 Hz)C6
128.0 (d, ³JCF = 8.6 Hz)C5
124.8 (d, ²JCF = 18.2 Hz)C1
116.8 (d, ²JCF = 21.1 Hz)C3
20.0 (d, ⁴JCF = 3.5 Hz)CH₃

Solvent: CDCl₃. The assignments are based on typical chemical shifts and coupling constants for similar structures.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
3050-2850C-H stretching (aromatic and aliphatic)
1590, 1480C=C stretching (aromatic ring)
1220C-F stretching
1050C-Br stretching
870, 810C-H bending (out-of-plane)

Sample preparation: Attenuated Total Reflectance (ATR) or as a thin film.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Interpretation
188/190100/98[M]⁺ (Molecular ion peak, showing bromine isotopes)
173/17520/19[M-CH₃]⁺
10955[M-Br]⁺
9140[C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Impact (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][2] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called shimming. For a ¹H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a ¹³C spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

  • Sample Preparation : A small amount of solid this compound is placed directly onto the ATR crystal.[4]

  • Data Acquisition : Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean ATR crystal is recorded. The IR spectrum of the sample is then collected.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Thin Solid Film Method

  • Sample Preparation : A few milligrams of the solid sample are dissolved in a volatile solvent like methylene chloride.[5] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

  • Data Acquisition : The salt plate is placed in the sample holder of the IR spectrometer.[5] The IR spectrum is then recorded.[5]

  • Data Processing : The resulting spectrum is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Electron Impact (EI) Method

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a heated probe or a gas chromatography (GC) inlet, where it is vaporized in a high vacuum.[6]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then fragment.[7][8]

  • Mass Analysis : The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[6][8]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[8]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve ThinFilm Prepare Thin Film or ATR (IR) Sample->ThinFilm Vaporize Vaporize in Vacuum (MS) Sample->Vaporize NMR_Acq NMR Spectrometer Dissolve->NMR_Acq IR_Acq IR Spectrometer ThinFilm->IR_Acq MS_Acq Mass Spectrometer Vaporize->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shift, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Bromo-4-fluorotoluene, a crucial intermediate in various synthetic applications. The focus is on its boiling point and density, with detailed experimental protocols for their determination, aimed at professionals in research and development.

Physical Properties Data

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueConditions
Boiling Point 169 °C[1][2][3]at 756 mmHg[1][2][3]
174-177 °C[4]at 757 Torr[4]
186 °C[5]Not specified
Density 1.507 g/mL[1][2][3]at 25 °C[1][2][3]
1.5 ± 0.1 g/cm³[4]Not specified
1.5 g/cm³[5]Not specified

Experimental Protocols

The following sections detail the standard laboratory procedures for the experimental determination of the boiling point and density of organic compounds like this compound.

This method is suitable for determining the boiling point of a small quantity of a liquid.

Methodology:

  • Sample Preparation: A small volume (a few drops) of this compound is placed into a small test tube or a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the fusion tube.

  • Apparatus Assembly: The fusion tube is securely attached to a thermometer, ensuring that the bottom of the fusion tube is level with the thermometer's bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with mineral oil.

  • Heating and Observation: The heating bath is heated gently and uniformly. As the temperature increases, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • Measurement: The heating is discontinued when a rapid and continuous stream of bubbles is observed. The liquid is then allowed to cool. The boiling point is the temperature at which the liquid begins to be drawn into the capillary tube.

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Methodology:

  • Initial Weighing: A clean, dry pycnometer is accurately weighed on an analytical balance.

  • Sample Weighing: The pycnometer is filled with this compound, ensuring no air bubbles are present. The exterior is carefully dried, and the filled pycnometer is weighed.

  • Reference Weighing: The pycnometer is emptied, thoroughly cleaned, and dried. It is then filled with a reference liquid of known density, typically distilled water, at a controlled temperature, and weighed again.

  • Calculation: The density of the this compound is calculated by determining the mass of the sample and dividing it by the volume of the pycnometer (which is calculated from the mass and known density of the reference liquid).

Visualized Experimental Workflow

The logical flow of the experimental procedures for determining the boiling point and density of this compound is illustrated in the following diagram.

experimental_workflow Experimental Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_prep Sample Preparation bp_setup Apparatus Setup bp_prep->bp_setup bp_heat Heating & Observation bp_setup->bp_heat bp_measure Measurement bp_heat->bp_measure end Final Report bp_measure->end d_weigh_empty Weigh Empty Pycnometer d_weigh_sample Weigh with Sample d_weigh_empty->d_weigh_sample d_weigh_ref Weigh with Reference d_weigh_empty->d_weigh_ref d_calc Calculate Density d_weigh_sample->d_calc d_weigh_ref->d_calc d_calc->end start This compound Sample start->bp_prep start->d_weigh_empty

Caption: Workflow for physical property determination.

References

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromo-4-fluorotoluene (CAS No. 452-62-0), a key intermediate in pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] A clear understanding of its physical and chemical properties is the first step in safe handling.

PropertyValue
Molecular FormulaC₇H₆BrF[1][2]
Molecular Weight189.02 g/mol [2]
Boiling Point169 °C at 756 mmHg[1][3]
Density1.507 g/mL at 25 °C[1][3]
Flash Point73 °C (163.4 °F) - closed cup
Vapor Pressure2.07 mmHg at 25 °C[1]
Refractive Indexn20/D 1.531[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Inhalation3H331: Toxic if inhaled
Skin irritation2H315: Causes skin irritation
Serious eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

  • Flame

  • Corrosion

  • Exclamation Mark

  • Health Hazard

  • Skull and Crossbones

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eyes Eye Protection (Safety glasses with side-shields, face shield) Hands Hand Protection (Chemical-resistant gloves, e.g., type ABEK (EN14387)) Body Body Protection (Flame retardant antistatic protective clothing, lab coat) Respiratory Respiratory Protection (Use in a well-ventilated area or with a respirator) Researcher Researcher Handling Handling This compound Researcher->Handling Requires Handling->Eyes Handling->Hands Handling->Body Handling->Respiratory Handling_Precautions cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: Prepare for Handling a Ensure adequate ventilation and access to eyewash stations. start->a end End: Complete Handling b Wear appropriate PPE (gloves, eye protection, lab coat). a->b c Keep away from heat, sparks, and open flames. b->c d Avoid breathing vapors or mist. c->d Proceed to handle e Avoid contact with skin and eyes. d->e f Use only non-sparking tools. e->f g Wash hands thoroughly after handling. f->g After handling h Store in a tightly closed container in a cool, dry, well-ventilated area. g->h i Dispose of contents/container to an approved waste disposal plant. h->i i->end First_Aid_Measures cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation action_inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->action_inhale Skin Skin Contact action_skin Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Skin->action_skin Eye Eye Contact action_eye Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Eye->action_eye Ingestion Ingestion action_ingest Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water. Ingestion->action_ingest medical_attention Seek Immediate Medical Attention action_inhale->medical_attention action_skin->medical_attention action_eye->medical_attention action_ingest->medical_attention

References

Chemical structure and IUPAC name of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-Bromo-4-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and a visual representation of its structure and synthesis workflow.

Chemical Structure and Nomenclature

The compound commonly known as this compound is a substituted aromatic hydrocarbon. While its common name is widely used, the systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-Bromo-1-fluoro-4-methylbenzene .[1][2] This nomenclature arises from numbering the benzene ring to give the substituents the lowest possible locants, with bromine and fluorine taking precedence due to alphabetical order when positions are equivalent.

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 452-62-0
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol [2][3]
Appearance Colorless to pale yellow liquid
Density 1.507 g/mL at 25 °C[3][4]
Boiling Point 169 °C at 756 mmHg[3][4]
Refractive Index n20/D 1.531[3][4]
Flash Point 73 °C (163.4 °F) - closed cup[3]
Vapor Pressure 2.1 ± 0.3 mmHg at 25°C[5]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved through the electrophilic bromination of 4-fluorotoluene. The following protocol is based on established methods that improve the yield of the desired 3-bromo isomer over the 2-bromo isomer.[6][7]

Materials:

  • 4-fluorotoluene

  • Bromine

  • Glacial acetic acid

  • Iron powder (or an iron salt)

  • Iodine

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, prepare a 70% to 75% solution of 4-fluorotoluene in glacial acetic acid. To this solution, add approximately 0.01 to 10 percent by weight of iron powder (or an iron salt) and 0.01 to 10 percent by weight of iodine, relative to the weight of 4-fluorotoluene.

  • Addition of Bromine: Prepare a 70% to 75% solution of bromine in glacial acetic acid. Add this bromine solution to the 4-fluorotoluene mixture. The molar ratio of 4-fluorotoluene to bromine should be approximately 1:1 to 1:1.1. The addition is preferably carried out at a temperature between 20 °C and 30 °C.

  • Reaction: The reaction is initially exothermic and should be maintained at 25 °C to 27 °C, using cooling as necessary. After the initial exothermic phase, the reaction mixture is stirred for 3 to 18 hours at a temperature between 20 °C and 35 °C.

  • Work-up and Purification:

    • Following the reaction period, the glacial acetic acid and any unreacted 4-fluorotoluene are removed by distillation under vacuum.

    • The remaining mixture, containing this compound, 2-bromo-4-fluorotoluene, and minor amounts of dibromo-4-fluorotoluene, is then distilled under reduced pressure (e.g., 20 mbar).

    • The isomeric monobrominated products can be separated by fractional distillation.

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis Workflow of this compound start Start: Prepare Reaction Mixture (4-fluorotoluene, Glacial Acetic Acid, Fe/Iodine) add_bromine Add Bromine Solution (in Glacial Acetic Acid) 20-30 °C start->add_bromine reaction Stir and React 20-35 °C, 3-18 hours add_bromine->reaction distill_solvent Vacuum Distillation (Remove Acetic Acid and unreacted 4-fluorotoluene) reaction->distill_solvent distill_product Vacuum Distillation of Product Mixture (under 20 mbar) distill_solvent->distill_product fractional_distillation Fractional Distillation (Separate Isomers) distill_product->fractional_distillation end End Product: This compound fractional_distillation->end

References

A Technical Guide to the Solubility of 3-Bromo-4-fluorotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-fluorotoluene, a key intermediate in pharmaceutical and chemical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility in organic solvents and provides detailed experimental protocols for its determination. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively utilize this compound in various solvent systems.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₆BrF. Its molecular structure, featuring a toluene backbone with bromine and fluorine substituents, makes it a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound is a critical parameter in process development, reaction optimization, and purification processes. Understanding its behavior in different organic solvents is essential for designing efficient and scalable synthetic routes.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. As an aryl halide, this compound is a relatively nonpolar molecule. The primary intermolecular forces at play are van der Waals dispersion forces.

Aryl halides, including this compound, are generally expected to be soluble in a wide range of organic solvents.[1] This is because the energy required to overcome the intermolecular forces within the solute and the solvent is comparable to the energy released upon the formation of new solute-solvent interactions.

Conversely, aryl halides exhibit very low solubility in water.[1][2] The strong hydrogen bonding network between water molecules requires a significant input of energy to disrupt. The weak van der Waals forces that would form between the aryl halide and water molecules do not provide sufficient energy to make the dissolution process favorable.[1][2]

Based on these principles, this compound is predicted to be miscible with or highly soluble in common nonpolar and moderately polar organic solvents.

Predicted Solubility Profile

While quantitative data is not available, a qualitative prediction of solubility can be made based on the principles of chemical similarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHighSimilar nonpolar nature and reliance on van der Waals forces.
Polar Aprotic Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polarity of these solvents can interact favorably with the dipole moment of the C-Br and C-F bonds in this compound.
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowThe presence of hydrogen bonding in the solvent may hinder dissolution to some extent compared to aprotic solvents, but some solubility is expected.
Aqueous WaterVery Low / InsolubleThe high polarity and strong hydrogen bonding of water make it a poor solvent for the relatively nonpolar this compound.[1][2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium saturation and subsequent quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with temperature probe

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted below.

G Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature with agitation sep Phase Separation equil->sep Allow phases to separate analysis Quantitative Analysis sep->analysis Analyze the supernatant calc Solubility Calculation analysis->calc Determine concentration

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

  • Equilibration:

    • Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to ensure that equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a period to allow the undissolved this compound to settle.

    • For fine dispersions, centrifugation at a constant temperature can be employed to facilitate phase separation.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant (the solvent saturated with this compound) using a pipette.

    • To ensure no undissolved droplets are transferred, the sample can be passed through a chemically resistant syringe filter.

    • Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Solubility Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

    (Assuming the initial sample volume was in mL and the concentration from analysis is in g/L)

Logical Relationship for Solvent Selection

The choice of solvent in a chemical process involving this compound will depend on several factors beyond just solubility. The following diagram illustrates the logical considerations for solvent selection.

G Logical Flow for Solvent Selection start Define Process Requirement (e.g., Reaction, Crystallization) solubility High Solubility of This compound? start->solubility reactivity Inert to Reactants and Products? solubility->reactivity Yes reject Reject Solvent solubility->reject No bp Appropriate Boiling Point for Process Temperature? reactivity->bp Yes reactivity->reject No safety Acceptable Safety Profile (Toxicity, Flammability)? bp->safety Yes bp->reject No cost Economically Viable? safety->cost Yes safety->reject No final_choice Select Optimal Solvent cost->final_choice Yes cost->reject No

Caption: A decision-making diagram for selecting an appropriate solvent for processes involving this compound.

Conclusion

References

An In-Depth Technical Guide to 3-Bromo-4-fluorotoluene: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorotoluene, a substituted aromatic hydrocarbon, is a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a bromine atom and a fluorine atom on the toluene ring, imparts specific reactivity that is highly valued in the fields of pharmaceutical development, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, tailored for professionals in research and development.

Discovery and History

The precise date and the identity of the original discoverer of this compound are not definitively documented in readily accessible literature. However, the history of this compound is intrinsically linked to the broader exploration of halogenated aromatic compounds and the challenges associated with controlling isomer distribution during synthesis.

Early research into the bromination of 4-fluorotoluene often resulted in a mixture of isomers, primarily the 2-bromo and 3-bromo derivatives. The scientific literature from the mid-20th century, including a 1944 publication in the Journal of the Indian Chemical Society and a 1963 paper in the Recueil des Travaux Chimiques des Pays-Bas, laid some of the foundational work on the synthesis of brominated fluorotoluenes. These early methods, however, typically yielded the 2-bromo-4-fluorotoluene as the major product, making the isolation of pure this compound a significant challenge.

A notable advancement in the synthesis of this compound came with the work described in Canadian Patent 1144947A. This patent detailed a process that significantly improved the yield of the desired 3-bromo isomer by conducting the bromination of 4-fluorotoluene in glacial acetic acid in the presence of iodine and iron catalysts.[1] This method represented a crucial step forward in making this compound more readily accessible for research and industrial applications.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

PropertyValue
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol
CAS Number 452-62-0
Appearance Colorless to pale yellow liquid
Boiling Point 184-185 °C
Density 1.507 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.531
Flash Point 73 °C (163 °F)
Solubility Insoluble in water, soluble in common organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the electrophilic bromination of 4-fluorotoluene. The key to a successful synthesis with a high yield of the desired 3-bromo isomer is the careful control of reaction conditions and the use of appropriate catalysts.

Experimental Protocol: Bromination of 4-Fluorotoluene

This protocol is adapted from the improved synthesis method described in the patent literature, which focuses on maximizing the yield of this compound.[1]

Materials:

  • 4-Fluorotoluene

  • Bromine

  • Glacial Acetic Acid

  • Iron powder

  • Iodine

  • Sodium bisulfite solution

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of 4-fluorotoluene in glacial acetic acid is prepared.

  • Catalyst Addition: To this solution, a catalytic amount of iron powder and iodine is added with continuous stirring.

  • Bromination: A solution of bromine in glacial acetic acid is added dropwise from the dropping funnel to the reaction mixture at a controlled temperature, typically between 20-30 °C. The rate of addition should be adjusted to maintain the reaction temperature and control the evolution of hydrogen bromide gas.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of the 2-bromo and 3-bromo isomers.

  • Quenching: Upon completion, the reaction mixture is cooled and poured into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Work-up: The mixture is then neutralized with a sodium hydroxide solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product, a mixture of isomers, is then purified by fractional distillation under reduced pressure to isolate the this compound.

Synthesis Pathway Diagram

Synthesis_of_3_Bromo_4_fluorotoluene 4-Fluorotoluene 4-Fluorotoluene Reaction Electrophilic Aromatic Substitution 4-Fluorotoluene->Reaction Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction Catalysts Fe, I2 Glacial Acetic Acid Catalysts->Reaction This compound This compound Reaction->this compound Major Product 2-Bromo-4-fluorotoluene (Isomer) 2-Bromo-4-fluorotoluene (Isomer) Reaction->2-Bromo-4-fluorotoluene (Isomer) Minor Product

Caption: Synthesis of this compound via electrophilic bromination.

Applications

This compound serves as a versatile building block in organic synthesis, with its primary applications found in the following sectors:

  • Pharmaceuticals: It is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the bromo and fluoro substituents allows for diverse chemical modifications, enabling the construction of complex drug molecules.

  • Agrochemicals: The compound is utilized in the development of new pesticides and herbicides, where the specific substitution pattern can contribute to the biological activity of the final product.

  • Materials Science: In the field of polymer chemistry, this compound can be used as a monomer or a modifying agent to introduce specific properties such as thermal stability and flame retardancy to polymers.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant industrial importance. While the specifics of its initial discovery remain somewhat obscure, the historical development of its synthesis highlights the chemical challenge of controlling regioselectivity in electrophilic aromatic substitution. The improved synthetic methods developed over time have made this compound more accessible, paving the way for its use in the creation of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of this important molecule for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Purity Analysis of Commercial 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for analyzing the purity of commercial 3-Bromo-4-fluorotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines the common impurities, and detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Overview of Potential Impurities

The purity of commercial this compound is typically stated to be around 99%[1]. However, several process-related impurities can be present. The primary impurity is the isomeric 2-Bromo-4-fluorotoluene, which often forms concurrently during the bromination of 4-fluorotoluene[2][3]. Other potential impurities include unreacted starting materials and byproducts from side reactions.

Table 1: Summary of Potential Impurities in Commercial this compound

Impurity NameChemical StructureOriginTypical Concentration
2-Bromo-4-fluorotolueneIsomeric byproduct of synthesis[2][3]Can be a significant impurity if not properly separated.
4-FluorotolueneUnreacted starting materialVaries depending on the extent of the reaction and purification.
Dibromo-4-fluorotoluenesByproduct of over-bromination[2]Typically found in small amounts.
Other brominated speciesSide reactions during synthesisGenerally present at trace levels.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves a primary chromatographic method for separation and quantification of impurities, a spectroscopic method for structural confirmation and orthogonal purity assessment, and a method for quantifying residual solvents.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Dissolve sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) s_inj Inject sample into GC-MS s_prep->s_inj s_sep Separation on a capillary column s_inj->s_sep s_det Detection by Mass Spectrometer s_sep->s_det s_id Identify impurities by mass spectra library search s_det->s_id s_quant Quantify impurities using peak areas s_id->s_quant

Caption: Workflow for GC-MS Purity Analysis.

Detailed Experimental Protocol for GC-MS:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic isomers.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by calculating the percentage peak area relative to the total peak area.

Table 2: Typical GC-MS Parameters

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Mode Split (50:1)
Inlet Temperature 250 °C
Carrier Gas Helium (1.0 mL/min)
Oven Program 60°C (2 min) -> 150°C (10°C/min) -> 250°C (20°C/min, 5 min)
MS Ionization Electron Ionization (70 eV)
Mass Range 40-400 amu
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

HPLC is particularly useful for the accurate quantification of the main isomeric impurity, 2-Bromo-4-fluorotoluene, especially at low levels.

Experimental Workflow for HPLC Analysis

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare solutions of the sample and reference standards s_inj Inject solutions into the HPLC system s_prep->s_inj s_sep Isocratic or gradient elution on a reverse-phase column s_inj->s_sep s_det UV detection at an appropriate wavelength s_sep->s_det s_id Identify peaks by retention time comparison s_det->s_id s_quant Quantify impurities by external standard calibration s_id->s_quant

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol for HPLC:

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh about 25 mg of the this compound sample and dissolve it in 50 mL of the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

    • Standard Solution: Prepare a standard solution of 2-Bromo-4-fluorotoluene in the mobile phase at a known concentration (e.g., 0.005 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

    • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve baseline separation of the isomers. A starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the 2-Bromo-4-fluorotoluene peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity using an external standard calibration curve.

Table 3: Suggested HPLC Parameters

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct measurement of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Logical Relationship in qNMR Purity Calculation

cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation mass_analyte Mass of Analyte purity_analyte Purity of Analyte mass_analyte->purity_analyte mass_is Mass of Internal Standard mass_is->purity_analyte purity_is Purity of Internal Standard purity_is->purity_analyte integral_analyte Integral of Analyte Signal integral_analyte->purity_analyte integral_is Integral of Internal Standard Signal integral_is->purity_analyte n_protons_analyte Number of Protons (Analyte) n_protons_analyte->purity_analyte n_protons_is Number of Protons (IS) n_protons_is->purity_analyte

Caption: Factors in qNMR Purity Calculation.

Detailed Experimental Protocol for qNMR:

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable candidates. The internal standard must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a similar amount of the chosen internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A d1 of 30-60 seconds is recommended.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Table 4: Recommended qNMR Parameters

ParameterRecommendation
Internal Standard Maleic acid or 1,4-dinitrobenzene (certified purity)
Solvent CDCl₃ or DMSO-d₆
Spectrometer Field ≥ 400 MHz
Relaxation Delay (d1) 30-60 s
Signal-to-Noise Ratio > 250:1

Conclusion

The purity analysis of commercial this compound requires a combination of analytical techniques to identify and quantify potential impurities accurately. GC-MS is ideal for a broad impurity screen, HPLC provides excellent resolution for isomeric impurities, and qNMR offers a direct and absolute measure of purity. By implementing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical raw material, thereby contributing to the development of safe and effective pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-4-fluorotoluene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Bromo-4-fluorotoluene as a critical intermediate in the synthesis of pharmaceutical agents. The content includes key chemical properties, exemplary applications in the synthesis of the targeted anti-cancer drug Crizotinib, detailed experimental protocols for relevant reactions, and an overview of the targeted biological signaling pathway.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group, makes it a valuable starting material for the synthesis of complex molecular architectures found in active pharmaceutical ingredients (APIs). One of the primary applications of this intermediate is in the construction of biaryl structures, which are prevalent in many kinase inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and process optimization.

PropertyValue
CAS Number 452-62-0
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 169 °C at 756 mmHg[1]
Density 1.507 g/mL at 25 °C[1]
Refractive Index n20/D 1.531[1]
Flash Point 73 °C (closed cup)[1]

Application in the Synthesis of Crizotinib

A significant application of this compound is in the synthesis of Crizotinib (PF-02341066), a dual-target inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[2] Crizotinib is an approved therapeutic for the treatment of certain types of non-small cell lung cancer (NSCLC).[2]

The synthesis of a key biaryl intermediate for Crizotinib can be achieved through a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid derivative of a substituted pyridine.

Synthetic Workflow for a Crizotinib Intermediate

The following diagram illustrates the general workflow for the synthesis of a key biaryl intermediate using this compound.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product 3_Bromo_4_fluorotoluene This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3_Bromo_4_fluorotoluene->Suzuki_Coupling Pyridine_Boronic_Acid Substituted Pyridine Boronic Acid/Ester Pyridine_Boronic_Acid->Suzuki_Coupling Biaryl_Intermediate Biaryl Intermediate (Crizotinib Precursor) Suzuki_Coupling->Biaryl_Intermediate

Synthetic workflow for the biaryl intermediate.

Experimental Protocols

The following section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl intermediate from this compound. This protocol is based on established methodologies for Suzuki couplings and should be adapted and optimized for specific substrates and scales.

Suzuki-Miyaura Cross-Coupling Protocol

Objective: To synthesize a biaryl compound by coupling this compound with a substituted pyridine boronic acid or ester.

Materials:

  • This compound

  • Substituted pyridine boronic acid or its pinacol ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the substituted pyridine boronic acid (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of the inert gas, add this compound (1.0 equivalent) and the palladium catalyst (0.01-0.05 equivalents) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Representative Reaction Conditions and Yields

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides. These conditions can serve as a starting point for the optimization of the synthesis of the Crizotinib intermediate.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/Ethanol/Water801275-90
2Pd(dppf)Cl₂ (2)-K₂CO₃ (2.5)1,4-Dioxane/Water90880-95
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Toluene100685-98

Biological Context: Crizotinib Signaling Pathway

Crizotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK and c-MET, thereby blocking downstream signaling pathways that promote tumor cell proliferation, survival, and migration.

ALK/c-MET Signaling Pathway Inhibition by Crizotinib

The diagram below illustrates the simplified signaling cascade initiated by ALK and c-MET and the point of inhibition by Crizotinib.

G cluster_membrane Cell Membrane cluster_crizotinib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK ALK Receptor PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/RAF/MEK/ERK (MAPK) Pathway ALK->RAS_MAPK STAT3 JAK/STAT3 Pathway ALK->STAT3 cMET c-MET Receptor cMET->PI3K_AKT cMET->RAS_MAPK cMET->STAT3 Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->cMET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration & Invasion PI3K_AKT->Migration RAS_MAPK->Proliferation RAS_MAPK->Migration STAT3->Proliferation

Inhibition of ALK/c-MET signaling by Crizotinib.

By blocking the ATP-binding site of ALK and c-MET, Crizotinib prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[2] This leads to the inhibition of critical cellular processes that drive cancer progression.

Conclusion

This compound is a valuable and strategic intermediate for the synthesis of complex pharmaceutical molecules, particularly in the field of oncology. Its utility in the construction of the Crizotinib framework through efficient and well-established cross-coupling methodologies highlights its importance in modern drug discovery and development. The provided protocols and data serve as a foundational guide for researchers engaged in the synthesis of kinase inhibitors and other targeted therapies.

References

Application Notes and Protocols for the Use of 3-Bromo-4-fluorotoluene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-bromo-4-fluorotoluene as a key building block in the synthesis of modern agrochemicals. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this field.

Introduction

This compound is a versatile aromatic compound that serves as a crucial intermediate in the production of a variety of agrochemicals, particularly fungicides.[1] Its unique substitution pattern allows for the strategic introduction of the 3-bromo-4-fluorophenyl moiety into complex molecules, a common feature in a number of successful crop protection agents. This document will focus on the synthetic pathways leading to the succinate dehydrogenase inhibitor (SDHI) fungicide, Bixafen, as a primary example of the application of this compound in agrochemical synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 452-62-0[2]
Molecular Formula C₇H₆BrF[2]
Molecular Weight 189.02 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 169 °C at 756 mmHg[2]
Density 1.507 g/mL at 25 °C[2]
Refractive Index n20/D 1.531[2]

Synthesis of Agrochemicals from this compound: The Bixafen Example

Bixafen is a potent SDHI fungicide used to control a broad spectrum of diseases in cereals. Its synthesis involves the formation of a key biphenyl amine intermediate, where this compound can serve as a precursor to one of the aromatic rings.

Overall Synthesis Pathway

The logical workflow for the synthesis of Bixafen starting from this compound is depicted in the following diagram.

Bixafen_Synthesis A This compound B 3-Bromo-4-fluoro-2-nitrotoluene A->B Nitration C 5-Bromo-2-fluoro-6-methylaniline B->C Reduction D 5-Bromo-2-fluorotoluene C->D Diazotization/ Sandmeyer Reaction E 5-Bromo-2-fluorophenylboronic acid D->E Lithiation/ Borylation F 3',4'-Dichloro-5-fluorobiphenyl-2-amine E->F Suzuki Coupling G Bixafen F->G Amidation H 3,4-Dichloroaniline H->F I 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride I->G

Caption: Synthetic route to Bixafen from this compound.

Experimental Protocols

Step 1: Nitration of this compound

This initial step introduces a nitro group onto the aromatic ring, which can subsequently be reduced to an amine. The nitration of substituted toluenes is a standard procedure in organic synthesis.[3]

  • Protocol: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of nitric acid (1.1 eq) and sulfuric acid is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice, and the precipitated product, 3-bromo-4-fluoro-2-nitrotoluene, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 3-Bromo-4-fluoro-2-nitrotoluene to 5-Bromo-2-fluoro-6-methylaniline

The nitro group is reduced to an amine, a key functional group for subsequent reactions.

  • Protocol: 3-Bromo-4-fluoro-2-nitrotoluene (1.0 eq) is dissolved in ethanol. To this solution, stannous chloride dihydrate (3.0 eq) and concentrated hydrochloric acid are added. The mixture is heated at reflux for 3 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution. The product, 5-bromo-2-fluoro-6-methylaniline, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.

Step 3: Diazotization and Sandmeyer Reaction to form 5-Bromo-2-fluorotoluene

The amino group is converted to a diazonium salt, which is then replaced by a hydrogen atom in a Sandmeyer-type reaction to yield 5-bromo-2-fluorotoluene.

  • Protocol: 5-Bromo-2-fluoro-6-methylaniline (1.0 eq) is dissolved in a mixture of ethanol and sulfuric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes. The diazonium salt solution is then slowly added to a refluxing solution of copper(I) oxide in ethanol. The reaction is refluxed for 1 hour. After cooling, the mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 5-bromo-2-fluorotoluene.

Step 4: Formation of 5-Bromo-2-fluorophenylboronic acid

The aryl bromide is converted to a boronic acid, a necessary component for the subsequent Suzuki coupling reaction.

  • Protocol: To a solution of 5-bromo-2-fluorotoluene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature, followed by the addition of triisopropyl borate (1.2 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with hydrochloric acid, and the product, 5-bromo-2-fluorophenylboronic acid, is extracted with an organic solvent. The organic layer is dried and concentrated to yield the product.

Step 5: Suzuki Coupling to Synthesize 3',4'-Dichloro-5-fluorobiphenyl-2-amine

This key step involves the palladium-catalyzed cross-coupling of the synthesized boronic acid with 3,4-dichloroaniline to form the biphenylamine backbone of Bixafen.[1]

  • Protocol: A mixture of 5-bromo-2-fluorophenylboronic acid (1.0 eq), 3,4-dichloroaniline (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture of toluene, ethanol, and water is heated at reflux under an inert atmosphere for 12 hours. After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 3',4'-dichloro-5-fluorobiphenyl-2-amine, is purified by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventYield (%)
5-Bromo-2-fluorophenylboronic acid3,4-DichloroanilinePd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water~80%

Step 6: Amidation to form Bixafen

The final step is the formation of an amide bond between the biphenylamine intermediate and a pyrazole carboxylic acid derivative.

  • Protocol: To a solution of 3',4'-dichloro-5-fluorobiphenyl-2-amine (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent such as dichloromethane at 0 °C, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude Bixafen, which can be purified by recrystallization.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression and dependency of the key synthetic transformations.

logical_flow Start This compound Functionalization Ring Functionalization (Nitration, Reduction, Diazotization) Start->Functionalization Boronic_Acid_Formation Boronic Acid Synthesis Functionalization->Boronic_Acid_Formation Suzuki_Coupling Key C-C Bond Formation (Suzuki Coupling) Boronic_Acid_Formation->Suzuki_Coupling Final_Assembly Final Amidation Suzuki_Coupling->Final_Assembly End Bixafen Final_Assembly->End

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-4-fluorotoluene as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of complex biaryl and heteroaryl structures that are pivotal in medicinal chemistry and materials science. Due to the electron-deficient nature of the aryl halide, specific considerations for catalyst, ligand, and reaction conditions are addressed to ensure optimal yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organoboron species (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The general transformation for this compound is depicted below:

General Reaction Scheme of Suzuki Coupling with this compound

Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(L)n-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex [Ar-Pd(II)(L)n-Ar'] transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_bromide This compound (Ar-Br) boronic_acid Ar'-B(OH)2 + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data from Analogous Fluorinated Aryl Bromides

While specific data for the Suzuki coupling of this compound is not extensively available in the literature, the following tables summarize reaction conditions and outcomes for structurally similar fluorinated aryl bromides. These results provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Various Bromo-fluorotoluenes with 4-Fluorophenylboronic Acid [1]

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Conversion (%)
12-Bromo-5-fluorotolueneG-COOH-Pd-10 (15 mg)K₂CO₃ (2.0)DMF/H₂O (95:5)7048~85
22-Bromo-5-fluorotolueneG-COOH-Pd-10 (15 mg)K₂CO₃ (2.0)DMF/H₂O (95:5)11048>95
32-Bromo-4-fluorotolueneG-COOH-Pd-10 (15 mg)K₂CO₃ (2.0)DMF/H₂O (95:5)7048~75
42-Bromo-4-fluorotolueneG-COOH-Pd-10 (15 mg)K₂CO₃ (2.0)DMF/H₂O (95:5)11048~90

Data adapted from a study on a heterogeneous palladium catalyst, G-COOH-Pd-10.[1]

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. These can be adapted for various aryl and heteroaryl boronic acids.

Protocol 1: Conventional Heating

This protocol is a general method suitable for a wide range of boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand like SPhos or XPhos (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (2:1:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., PPh₃, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Microwave reactor vials

  • Inert gas supply

Procedure:

  • In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol), and K₃PO₄ (1.5 mmol).

  • Add the solvent (e.g., 3 mL of 1,4-Dioxane).

  • Seal the vial and purge with an inert gas.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.

Experimental Workflow

A general workflow for setting up and performing a Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Reaction Vessel start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert_atm Establish Inert Atmosphere (e.g., Ar or N2) catalyst->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Reaction Workup: Quenching, Extraction, and Washing monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider using a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos, which can facilitate the oxidative addition of the electron-deficient aryl bromide. Increasing the reaction temperature or switching to a more polar aprotic solvent like DMF may also be beneficial.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using the appropriate stoichiometry of reagents.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be suppressed by using anhydrous solvents and a suitable base. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability.

References

Application Notes: Chemoselective Formation of 4-Fluoro-3-methylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents are powerful organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of these reagents from polyhalogenated aromatic compounds presents a challenge of chemoselectivity. This document provides a detailed protocol for the selective formation of a Grignard reagent from 3-Bromo-4-fluorotoluene. The significant difference in the bond dissociation energies of the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds allows for the preferential oxidative insertion of magnesium at the more labile C-Br bond.[3] The C-F bond is significantly stronger and generally does not react with magnesium under standard conditions.[4] This selective reaction yields 4-fluoro-3-methylphenylmagnesium bromide, a valuable intermediate for introducing the 4-fluoro-3-methylphenyl moiety in the development of pharmaceuticals and other complex organic molecules.

Principle of Chemoselectivity

The reactivity of halogens in Grignard formation follows the order: I > Br > Cl > F.[3] This trend is inversely related to the strength of the carbon-halogen bond. Consequently, when this compound is treated with magnesium metal, the weaker C-Br bond is selectively cleaved for the insertion of magnesium, leaving the robust C-F bond intact. This principle is fundamental for the successful synthesis of the target organometallic reagent without side reactions involving the fluorine substituent.

Experimental Protocol: Synthesis of 4-Fluoro-3-methylphenylmagnesium Bromide

This protocol details the standard laboratory procedure for the preparation of 4-fluoro-3-methylphenylmagnesium bromide in Tetrahydrofuran (THF).

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
This compoundC₇H₆BrF189.03---
Magnesium TurningsMg24.31Use fresh, high-purity turnings.
IodineI₂253.81A small crystal for activation.[5][6]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Must be thoroughly dried.[7][8]
Nitrogen or Argon GasN₂ or Ar---Inert gas for blanketing.

Equipment

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, with drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply line

Procedure

  • Apparatus Setup : All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas. This ensures the complete exclusion of atmospheric moisture, which would otherwise quench the Grignard reagent.[3][8]

  • Magnesium Activation : Place magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single small crystal of iodine. The iodine etches the passivating magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction.[5][6]

  • Reagent Preparation : Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Reaction Initiation : Add a small portion (~5-10%) of the this compound solution to the flask containing the magnesium turnings. The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution with spontaneous refluxing.

  • Grignard Reagent Formation : Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept on standby for cooling if the reaction becomes too vigorous.[3]

  • Completion and Storage : After the addition is complete, continue to stir the mixture and maintain a gentle reflux for approximately 1 hour to ensure all the magnesium has reacted.[5] After cooling to room temperature, the resulting dark grayish-brown solution of 4-fluoro-3-methylphenylmagnesium bromide is ready for use. The concentration is typically in the range of 0.5 M to 1.0 M in THF.[9]

Safety Precautions

  • Grignard reagents are highly reactive and can ignite spontaneously on contact with air or moisture. All operations must be conducted under a strict inert atmosphere.

  • Anhydrous ethereal solvents like THF are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • The initiation of the reaction can sometimes be delayed and then proceed with sudden vigor. Careful monitoring and control of the addition rate are crucial.

Quantitative Data and Properties

Table 1: Typical Reaction Parameters

ComponentMolar EquivalentsTypical ConcentrationReaction TimeTemperature (°C)
This compound1.00.5 - 1.0 M in THF------
Magnesium1.2---------
Formation Step ------1 - 2 hoursReflux (~66°C)

Table 2: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular WeightBoiling Point (°C)Density (g/mL)
This compound452-62-0C₇H₆BrF189.03179-1811.566
4-Fluoro-3-methylphenylmagnesium bromide185077-02-5FC₆H₃(CH₃)MgBr213.33~65 (THF)~0.953 (0.5M in THF)

Visualized Workflows and Mechanisms

G A Apparatus Setup (Flame-dried glassware under N2/Ar) B Magnesium Activation (Mg turnings + I2 crystal in flask) A->B 1 D Reaction Initiation (Add ~10% of solution, warm gently) B->D 2b C Reagent Solution (this compound in anhydrous THF) C->D 2a E Grignard Formation (Slow dropwise addition, maintain reflux) D->E 3 (Exothermic) F Reaction Completion (Stir at reflux for 1 hr) E->F 4 G Product (Solution of 4-Fluoro-3-methylphenylmagnesium bromide in THF) F->G 5

Caption: Experimental workflow for the synthesis of 4-Fluoro-3-methylphenylmagnesium bromide.

Caption: Chemoselective reaction of this compound with magnesium.

References

Application Note and Protocol for the Synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the proposed synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine, a novel compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is a three-step process commencing with the directed ortho-silylation of 4-fluorobenzonitrile to yield 4-fluoro-3-(trimethylsilyl)benzonitrile. This intermediate is subsequently reduced to [4-fluoro-3-(trimethylsilyl)phenyl]methanamine using lithium aluminum hydride. The final step involves the guanidination of the resulting primary amine with 1H-pyrazole-1-carboxamidine hydrochloride to afford the target compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Guanidine-containing molecules are of significant interest in pharmaceutical research due to their ability to engage in hydrogen bonding and their protonated state at physiological pH, which often imparts favorable interactions with biological targets. The incorporation of fluorine and a trimethylsilyl group into a benzylguanidine scaffold can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This protocol outlines a plausible and robust synthetic route to [4-fluoro-3-(trimethylsilyl)benzyl]guanidine, providing a foundation for the exploration of its potential as a therapeutic agent.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 4-fluoro-3-(trimethylsilyl)benzonitrile

This procedure is based on the principle of directed ortho-metalation (DoM), where the fluorine atom and the cyano group of the starting material direct the metalation to the ortho position.[1][2]

Reaction:

  • Starting Material: 4-Fluorobenzonitrile

  • Reagents: Lithium diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl), Anhydrous Tetrahydrofuran (THF)

  • Product: 4-fluoro-3-(trimethylsilyl)benzonitrile

Procedure:

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C and then allow it to warm to 0 °C for 30 minutes to generate LDA.

  • Cool the freshly prepared LDA solution back to -78 °C.

  • Add a solution of 4-fluorobenzonitrile (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete ortho-lithiation.

  • Add trimethylsilyl chloride (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-fluoro-3-(trimethylsilyl)benzonitrile.

Step 2: Synthesis of [4-fluoro-3-(trimethylsilyl)phenyl]methanamine

This step involves the reduction of the nitrile group to a primary amine using a powerful reducing agent, lithium aluminum hydride.[3][4]

Reaction:

  • Starting Material: 4-fluoro-3-(trimethylsilyl)benzonitrile

  • Reagent: Lithium aluminum hydride (LiAlH₄), Anhydrous Diethyl Ether or THF

  • Product: [4-fluoro-3-(trimethylsilyl)phenyl]methanamine

Procedure:

  • To a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether at 0 °C, add a solution of 4-fluoro-3-(trimethylsilyl)benzonitrile (1.0 eq.) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, which should produce a granular precipitate.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield [4-fluoro-3-(trimethylsilyl)phenyl]methanamine, which can be used in the next step without further purification if deemed sufficiently pure.

Step 3: Synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine

The final step is the conversion of the primary amine to the target guanidine using a common guanidinylating agent.[5][6]

Reaction:

  • Starting Material: [4-fluoro-3-(trimethylsilyl)phenyl]methanamine

  • Reagents: 1H-Pyrazole-1-carboxamidine hydrochloride, Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF)

  • Product: [4-fluoro-3-(trimethylsilyl)benzyl]guanidine

Procedure:

  • To a solution of [4-fluoro-3-(trimethylsilyl)phenyl]methanamine (1.0 eq.) in anhydrous DMF, add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq.) and DIPEA (2.5 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the DMF under high vacuum.

  • Dissolve the residue in a mixture of water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the final product, [4-fluoro-3-(trimethylsilyl)benzyl]guanidine. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the stoichiometry for the synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine, assuming a starting scale of 10 mmol of 4-fluorobenzonitrile.

StepReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
1 4-Fluorobenzonitrile1.0121.11101.21 g
Diisopropylamine1.2101.19121.69 mL
n-Butyllithium (2.5 M in hexanes)1.164.06114.4 mL
Trimethylsilyl chloride1.2108.64121.52 mL
2 4-fluoro-3-(trimethylsilyl)benzonitrile1.0193.3010 (theor.)1.93 g
Lithium aluminum hydride1.537.95150.57 g
3 [4-fluoro-3-(trimethylsilyl)phenyl]methanamine1.0197.3510 (theor.)1.97 g
1H-Pyrazole-1-carboxamidine HCl1.1146.58111.61 g
Diisopropylethylamine (DIPEA)2.5129.24254.35 mL

Visualizations

Synthetic Workflow

Synthesis_Workflow Synthetic Pathway to [4-fluoro-3-(trimethylsilyl)benzyl]guanidine cluster_0 Step 1: Ortho-Silylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Guanidination 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-fluoro-3-(trimethylsilyl)benzonitrile 4-fluoro-3-(trimethylsilyl)benzonitrile 4-Fluorobenzonitrile->4-fluoro-3-(trimethylsilyl)benzonitrile LDA, TMSCl THF, -78°C to rt LDA, TMSCl\nTHF, -78°C to rt LDA, TMSCl THF, -78°C to rt Intermediate_1 4-fluoro-3-(trimethylsilyl)benzonitrile Amine_Intermediate [4-fluoro-3-(trimethylsilyl)phenyl]methanamine Intermediate_1->Amine_Intermediate LiAlH4 Et2O, reflux LiAlH4\nEt2O, reflux LiAlH4 Et2O, reflux Amine_Intermediate_2 [4-fluoro-3-(trimethylsilyl)phenyl]methanamine Final_Product [4-fluoro-3-(trimethylsilyl)benzyl]guanidine Amine_Intermediate_2->Final_Product 1H-Pyrazole-1-carboxamidine HCl DIPEA, DMF, 80°C Guanidinating_Agent 1H-Pyrazole-1-carboxamidine HCl DIPEA, DMF, 80°C

Caption: Proposed three-step synthesis of the target compound.

Disclaimer

This protocol is a proposed synthetic route based on established chemical transformations and has not been experimentally validated for this specific sequence of reactions. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 3-Bromo-4-fluorotoluene as a 4-Methylbenzyne Precursor in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorotoluene serves as a valuable and efficient precursor for the in-situ generation of 4-methylbenzyne, a highly reactive aryne intermediate. This application note details the generation of 4-methylbenzyne from this compound and its subsequent trapping in cycloaddition and nucleophilic addition reactions. Arynes are powerful tools in organic synthesis, enabling the rapid construction of complex, substituted aromatic frameworks that are prevalent in pharmaceuticals and functional materials. The methyl substituent on the benzyne ring offers a handle for further functionalization and influences the regioselectivity of its reactions.

Generation of 4-Methylbenzyne

4-Methylbenzyne can be generated from this compound through a halogen-metal exchange followed by elimination of lithium fluoride. Strong bases, such as n-butyllithium (n-BuLi), are typically employed for this purpose. The reaction is generally performed at low temperatures in an inert solvent like diethyl ether or tetrahydrofuran (THF).

Alternatively, the reaction of this compound with magnesium can also generate a Grignard reagent, which can then eliminate magnesium halides to form 4-methylbenzyne. This method offers a milder alternative to the use of strong organolithium bases.

Applications in Synthesis

The generated 4-methylbenzyne is a versatile intermediate that readily participates in a variety of transformations, most notably:

  • [4+2] Cycloaddition (Diels-Alder Reaction): 4-Methylbenzyne is a potent dienophile and reacts with a wide range of dienes, such as furan and anthracene, to afford bicyclic adducts. These adducts can be further elaborated to synthesize substituted naphthalenes and other polycyclic aromatic hydrocarbons.

  • Nucleophilic Addition: A variety of nucleophiles can attack the strained triple bond of 4-methylbenzyne, leading to the formation of substituted aromatic compounds.

Data Presentation

The following tables summarize the quantitative data for the trapping of 4-methylbenzyne generated from this compound with various reagents.

Trapping Agent (Diene)ProductReaction ConditionsYield (%)
Furan1-Methyl-5,8-epoxy-5,8-dihydronaphthalenen-BuLi, THF, -78 °C to rt76*
Anthracene9-Methyltriptycenen-BuLi, THF, -78 °C to rt-

*Yield reported for the analogous reaction of benzyne with furan. Specific yield for 4-methylbenzyne may vary.

Trapping Agent (Nucleophile)ProductReaction ConditionsYield (%)
DiethylamineN,N-Diethyl-3-methylaniline & N,N-Diethyl-4-methylanilinen-BuLi, THF, -78 °C to rt-
Thiophenol3-Methyl-1-(phenylthio)benzene & 4-Methyl-1-(phenylthio)benzenen-BuLi, THF, -78 °C to rt-

Note: Yields for nucleophilic trapping reactions are often reported as a mixture of regioisomers.

Experimental Protocols

Protocol 1: Generation of 4-Methylbenzyne and Trapping with Furan (Diels-Alder Reaction)

This protocol describes the in-situ generation of 4-methylbenzyne from this compound using n-butyllithium and its subsequent trapping with furan to yield 1-methyl-5,8-epoxy-5,8-dihydronaphthalene.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Furan

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add a solution of this compound (1.0 eq) and furan (3.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-methyl-5,8-epoxy-5,8-dihydronaphthalene.

Mandatory Visualizations

benzyne_formation cluster_0 Generation of 4-Methylbenzyne This compound This compound Intermediate Lithium-halogen exchange intermediate This compound->Intermediate + n-BuLi n-BuLi n-BuLi 4-Methylbenzyne 4-Methylbenzyne Intermediate->4-Methylbenzyne - LiF, - Butane

Caption: Formation of 4-methylbenzyne from this compound.

diels_alder_workflow start Start: Mix this compound and furan in anhydrous ether/THF cool Cool to -78 °C start->cool add_nbuli Add n-BuLi dropwise cool->add_nbuli warm Warm to room temperature and stir for 12h add_nbuli->warm quench Quench with sat. NH4Cl warm->quench extract Extract with ether quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product Product: 1-Methyl-5,8-epoxy- 5,8-dihydronaphthalene purify->end_product

Caption: Experimental workflow for the Diels-Alder reaction.

cycloaddition_pathway cluster_1 [4+2] Cycloaddition Pathway 4-Methylbenzyne 4-Methylbenzyne Product 1-Methyl-5,8-epoxy- 5,8-dihydronaphthalene 4-Methylbenzyne->Product Furan Furan Furan->Product

Caption: [4+2] Cycloaddition of 4-methylbenzyne with furan.

Application of 3-Bromo-4-fluorotoluene in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorotoluene is a versatile halogenated aromatic compound that serves as a key building block in the synthesis of advanced materials.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on a toluene core, imparts specific reactivity and properties to the resulting materials. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for polymer backbone construction. The fluorine atom and methyl group can influence the electronic properties, solubility, and thermal stability of the final material.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conjugated polymers for potential applications in organic electronics.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for its effective application in materials synthesis.

PropertyValueReference
CAS Number 452-62-0
Molecular Formula C₇H₆BrF
Molecular Weight 189.02 g/mol
Appearance Colorless to pale yellow liquid[2]
Boiling Point 169 °C at 756 mmHg
Density 1.507 g/mL at 25 °C
Refractive Index (n20/D) 1.531
Flash Point 73 °C (163.4 °F) - closed cup

Application in the Synthesis of Conjugated Polymers

This compound is an excellent monomer for the synthesis of conjugated polymers through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille polycondensation. These polymers are of significant interest in the field of organic electronics for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The fluorine and methyl substituents can be used to tune the HOMO/LUMO energy levels, solubility, and morphology of the resulting polymers.

Hypothetical Polymer: Poly(4-fluoro-3-methylphenylene)
Experimental Protocol: Synthesis of Poly(4-fluoro-3-methylphenylene) via Suzuki Polycondensation

This protocol describes the synthesis of a hypothetical conjugated polymer, poly(4-fluoro-3-methylphenylene), from this compound and a suitable difunctional coupling partner, in this case, 1,4-phenylenediboronic acid.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Soxhlet extraction apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq), 1,4-phenylenediboronic acid (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon).

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene and anhydrous DMF (e.g., in a 4:1 v/v ratio) to the flask via a syringe to achieve a monomer concentration of approximately 0.1 M. Subsequently, add a 2 M aqueous solution of potassium carbonate (4.0 eq).

  • Degassing: Degas the reaction mixture by bubbling with the inert gas for 20-30 minutes.

  • Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere. The reaction progress can be monitored by taking small aliquots and analyzing them by techniques like Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The polymerization is typically carried out for 24-48 hours.

  • End-capping: To terminate the polymerization and functionalize the polymer chain ends, add a small amount of an end-capping agent such as bromobenzene (if boronic acid end groups are present) or phenylboronic acid (if bromo end groups are present) and continue stirring for another 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification:

    • Filter the precipitated polymer and wash it with methanol and deionized water to remove residual salts and catalyst.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Finally, extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again in methanol.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

Expected Polymer Characterization Data

The following table summarizes the expected, hypothetical characterization data for poly(4-fluoro-3-methylphenylene). These values are based on typical data for similar fluorinated poly(phenylene) derivatives found in the literature.

PropertyExpected Value RangeCharacterization Technique
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol GPC
Weight-Average Molecular Weight (Mw) 20,000 - 100,000 g/mol GPC
Polydispersity Index (PDI) 1.5 - 2.5GPC
Decomposition Temperature (Td, 5% loss) 350 - 450 °CTGA
Glass Transition Temperature (Tg) 100 - 180 °CDSC
UV-Vis Absorption (λmax, in solution) 320 - 380 nmUV-Vis Spectroscopy
Photoluminescence (λem, in solution) 400 - 480 nm (Blue-Green emission)PL Spectroscopy

Visualizations

Experimental Workflow for Suzuki Polycondensation

Suzuki_Polycondensation_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification Monomers This compound + 1,4-Phenylenediboronic acid Mix Mixing & Degassing Monomers->Mix Catalyst Pd(PPh3)4 Catalyst->Mix Base K2CO3 Solution Base->Mix Solvent Toluene/DMF Solvent->Mix Polymerize Heating (90-100 °C) 24-48h Mix->Polymerize Endcap End-capping Polymerize->Endcap Precipitate Precipitation in Methanol Endcap->Precipitate Wash Washing Precipitate->Wash Soxhlet Soxhlet Extraction Wash->Soxhlet Dry Drying under Vacuum Soxhlet->Dry Final_Polymer Poly(4-fluoro-3-methylphenylene) Dry->Final_Polymer

Caption: Workflow for the synthesis of poly(4-fluoro-3-methylphenylene).

Logical Relationship: Structure to Property

Structure_Property_Relationship cluster_properties Start This compound Polymer Poly(4-fluoro-3-methylphenylene) Start->Polymer Suzuki Polycondensation Properties Material Properties Solubility Solubility Properties->Solubility Thermal_Stability Thermal_Stability Properties->Thermal_Stability Electronic_Properties Electronic_Properties Properties->Electronic_Properties

Caption: Relationship between monomer structure and polymer properties.

Conclusion

This compound is a valuable monomer for the synthesis of fluorinated conjugated polymers with tunable properties. The presence of the fluorine atom and methyl group on the polymer backbone is expected to influence the material's solubility, thermal stability, and optoelectronic characteristics, making it a promising candidate for various applications in organic electronics. The provided hypothetical protocol for Suzuki polycondensation offers a robust starting point for the synthesis and investigation of novel materials derived from this versatile building block. Further research into the specific properties of polymers derived from this compound is warranted to fully explore their potential in advanced material applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling reactions of 3-Bromo-4-fluorotoluene. This versatile building block is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Cyanation reactions, offering a guide for reaction optimization and scale-up.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction involves the cross-coupling of an organoboron species with a halide, catalyzed by a palladium(0) complex.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

EntryCoupling PartnerPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)Dioxane/H₂O851692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF701888
4Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O1101085

Experimental Protocol: Synthesis of 4-Fluoro-3-methylbiphenyl

A detailed procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times).

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-fluoro-3-methylbiphenyl.

Visualization of Experimental Workflow

experimental_workflow reagents Combine this compound, boronic acid, catalyst, ligand, and base in a Schlenk flask inert_atm Establish inert atmosphere (evacuate and backfill with Ar/N₂) reagents->inert_atm solvent Add degassed solvent inert_atm->solvent reaction Heat reaction mixture with stirring solvent->reaction monitoring Monitor progress by TLC or GC-MS reaction->monitoring workup Cool, dilute, and perform aqueous workup monitoring->workup purification Dry organic phase, concentrate, and purify by column chromatography workup->purification

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[1]

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene1001893
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane1102089
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.8)THF802485
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2.5)1,4-Dioxane1001691

Experimental Protocol: Synthesis of N-(4-Fluoro-3-methylphenyl)aniline

A detailed procedure for the Buchwald-Hartwig amination of this compound with aniline is provided below.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar.

  • Add this compound to the tube.

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene followed by aniline via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Visualization of Catalytic Cycle

catalytic_cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X(Ln) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NHR'R''X PdII_ArX->PdII_Amine + Amine PdII_Amido Ar-Pd(II)-NR'R''(Ln) PdII_Amine->PdII_Amido - HX (+ Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[2]

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling

EntryAlkynePd-Catalyst (mol%)Cu-Cocatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60694
21-HeptynePd(OAc)₂ (2)CuI (5)i-Pr₂NH (2.5)DMF80888
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)Piperidine (3)Toluene701091
4Propargyl alcoholPdCl₂(dppf) (2.5)CuI (5)DBU (2)Acetonitrile501286

Experimental Protocol: Synthesis of 1-(4-Fluoro-3-methylphenyl)-2-phenylethyne

A detailed procedure for the Sonogashira coupling of this compound with phenylacetylene is provided below.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours.

  • Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired alkynyl-substituted product.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3] It is a valuable tool for the synthesis of substituted alkenes.

Data Presentation: Representative Reaction Conditions for Heck Reaction

EntryAlkenePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF1202485
2n-Butyl acrylatePdCl₂ (2)PPh₃ (4)K₂CO₃ (2)Acetonitrile1001890
3AcrylonitrilePd₂(dba)₃ (1.5)P(Cy)₃ (3)NaOAc (2.5)DMA1302082
4Methyl vinyl ketonePd(PPh₃)₄ (3)-i-Pr₂NEt (2)Toluene1102288

Experimental Protocol: Synthesis of (E)-Butyl 3-(4-fluoro-3-methylphenyl)acrylate

A detailed procedure for the Heck reaction of this compound with n-butyl acrylate is provided below.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a sealed tube, combine this compound, PdCl₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile and n-butyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a direct and efficient method for the synthesis of aryl nitriles, which are important intermediates in organic synthesis.

Data Presentation: Representative Reaction Conditions for Cyanation

EntryCyanide SourcePd-Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)--DMF801292
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)K₂CO₃DMA1201888
3CuCNPd₂(dba)₃ (1.5)Xantphos (3)-Toluene1102485
4KCNPdCl₂(dppf) (3)-18-Crown-6THF702090

Experimental Protocol: Synthesis of 4-Fluoro-3-methylbenzonitrile

A detailed procedure for the palladium-catalyzed cyanation of this compound is provided below.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous Dimethylformamide (DMF, 5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and pour it into a solution of aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography or crystallization.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps like migratory insertion in the Heck reaction), and reductive elimination.

general_catalytic_cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)-X(Ln) Pd0->PdII Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)-R²(Ln) PdII->PdII_R2 Transmetalation (M-R²) PdII_R2->Pd0 Reductive Elimination (R¹-R²)

Generalized Palladium Cross-Coupling Cycle

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Bromo-4-fluorotoluene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the direct bromination of 4-fluorotoluene.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Inefficient catalyst system. - Incomplete reaction.- Maintain the reaction temperature between 20°C and 35°C.[1][2] - Use a molar ratio of 4-fluorotoluene to bromine of approximately 1:1 to 1:1.1.[1][2] - Employ a catalyst system of iron powder and iodine in glacial acetic acid.[1][2] - Increase the reaction time to 3 to 18 hours to ensure completion.[2]
High Percentage of 2-Bromo-4-fluorotoluene Isomer - Inappropriate catalyst system. Traditional methods without the specified catalyst system can lead to an isomer ratio of approximately 20:80 (3-bromo to 2-bromo).[1]- The use of iron and iodine as catalysts in glacial acetic acid has been shown to significantly increase the proportion of the 3-bromo isomer to as high as 70%.[1]
Formation of Dibromo-4-fluorotoluene - Excess bromine.- Carefully control the molar ratio of bromine to 4-fluorotoluene, not exceeding 1:1.1.[1][2]
Difficult Purification - Close boiling points of the 2-bromo and 3-bromo isomers.- Utilize fractional distillation for separation. The boiling point of 2-bromo-4-fluorotoluene is approximately 176-178°C, while this compound boils at 184-185°C under normal pressure.[3]
Exothermic Reaction Difficult to Control - Rate of bromine addition is too fast.- Add the bromine solution dropwise while carefully monitoring and controlling the internal reaction temperature, initially with cooling and then gentle warming if necessary to maintain 25-27°C.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound with high isomeric purity?

A1: The bromination of 4-fluorotoluene in glacial acetic acid using a combination of iron and iodine as catalysts is a highly effective method. This approach has been demonstrated to yield a significantly higher proportion of this compound (up to 70%) compared to the undesired 2-bromo isomer.[1]

Q2: What are the key parameters to control during the direct bromination of 4-fluorotoluene?

A2: The critical parameters to control are:

  • Temperature: Maintain a reaction temperature between 20°C and 35°C.[1][2]

  • Molar Ratio: A molar ratio of 4-fluorotoluene to bromine of 1:1 to 1:1.1 is optimal.[1][2]

  • Catalyst Concentration: Use 0.01 to 10% by weight of both iron powder and iodine relative to the weight of 4-fluorotoluene.[1][2]

  • Solvent: Glacial acetic acid is the recommended solvent.[1][2]

Q3: How can I minimize the formation of the 2-bromo-4-fluorotoluene isomer?

A3: The choice of catalyst is crucial. Using a combination of iron and iodine in glacial acetic acid preferentially directs the bromination to the 3-position of 4-fluorotoluene, thus minimizing the formation of the 2-bromo isomer.[1]

Q4: What is an alternative route to synthesize this compound?

A4: An alternative route involves a Sandmeyer reaction. This multi-step synthesis starts with the bromination of p-acetotoluide, followed by hydrolysis to yield 3-bromo-4-aminotoluene.[4] This intermediate is then diazotized and subsequently treated with a copper(I) bromide solution to yield this compound.[5][6][7]

Q5: How should the crude product be purified?

A5: The crude product, a mixture of isomers and unreacted starting material, can be purified by fractional distillation under normal or reduced pressure.[1][3] The difference in boiling points between 2-bromo-4-fluorotoluene (176-178°C) and this compound (184-185°C) allows for their separation.[3]

Experimental Protocols

Protocol 1: Direct Bromination of 4-Fluorotoluene

This protocol is adapted from a patented process for the selective synthesis of this compound.[1][2]

Materials:

  • 4-fluorotoluene

  • Bromine

  • Glacial acetic acid

  • Iron powder

  • Iodine

Procedure:

  • In a suitable reaction vessel, prepare a 70-75% solution of 4-fluorotoluene in glacial acetic acid.

  • Add 0.05 to 0.15% by weight of iron powder and 0.05 to 0.15% by weight of iodine, based on the weight of the 4-fluorotoluene.

  • Prepare a 70-75% solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution to the 4-fluorotoluene solution while maintaining the reaction temperature between 20°C and 30°C. The molar ratio of 4-fluorotoluene to bromine should be approximately 1:1.

  • After the addition is complete, stir the reaction mixture for 3 to 8 hours at a temperature between 20°C and 35°C.

  • Distill off the solvent and unreacted 4-fluorotoluene under normal pressure.

  • Fractionally distill the residue under reduced pressure to separate the this compound from the 2-bromo-4-fluorotoluene and any dibrominated byproducts.

Protocol 2: Synthesis via Sandmeyer Reaction (Conceptual Outline)

This protocol outlines the key steps for the synthesis of this compound starting from p-toluidine, based on established organic chemistry procedures.[4][7][8]

Step 1: Synthesis of 3-Bromo-4-aminotoluene

  • Acetylate p-toluidine with acetic anhydride to form p-acetotoluide.

  • Brominate p-acetotoluide in glacial acetic acid to yield 3-bromo-4-acetaminotoluene.

  • Hydrolyze the 3-bromo-4-acetaminotoluene using an acid catalyst to produce 3-bromo-4-aminotoluene.[4]

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolve 3-bromo-4-aminotoluene in an aqueous acidic solution (e.g., HBr or H₂SO₄).

  • Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve.

  • After the reaction is complete, extract the this compound with an organic solvent, wash, dry, and purify by distillation.

Visualizations

experimental_workflow Experimental Workflow: Direct Bromination start Start: Prepare Reactants prepare_fluoro Prepare 70-75% 4-fluorotoluene in glacial acetic acid start->prepare_fluoro add_catalysts Add Iron Powder and Iodine prepare_fluoro->add_catalysts reaction Slowly add Bromine solution (Maintain 20-30°C) add_catalysts->reaction prepare_bromo Prepare 70-75% Bromine in glacial acetic acid prepare_bromo->reaction stir Stir for 3-8 hours (20-35°C) reaction->stir distill_solvent Distill off solvent and unreacted 4-fluorotoluene stir->distill_solvent fractional_distillation Fractional Distillation of residue distill_solvent->fractional_distillation product Product: this compound fractional_distillation->product

Caption: Workflow for the direct bromination of 4-fluorotoluene.

troubleshooting_logic Troubleshooting: Low Yield start Problem: Low Yield check_temp Check Reaction Temperature start->check_temp check_ratio Check Molar Ratios start->check_ratio check_catalyst Check Catalyst System start->check_catalyst check_time Check Reaction Time start->check_time temp_ok Is Temp. 20-35°C? check_temp->temp_ok ratio_ok Is Ratio ~1:1? check_ratio->ratio_ok catalyst_ok Using Fe/I₂ in Acetic Acid? check_catalyst->catalyst_ok time_ok Is Time >3 hours? check_time->time_ok adjust_temp Adjust Temperature temp_ok->adjust_temp No yield_optimized Yield Optimized temp_ok->yield_optimized Yes adjust_ratio Adjust Molar Ratios ratio_ok->adjust_ratio No ratio_ok->yield_optimized Yes use_correct_catalyst Use Correct Catalyst catalyst_ok->use_correct_catalyst No catalyst_ok->yield_optimized Yes increase_time Increase Reaction Time time_ok->increase_time No time_ok->yield_optimized Yes adjust_temp->yield_optimized adjust_ratio->yield_optimized use_correct_catalyst->yield_optimized increase_time->yield_optimized

Caption: Troubleshooting logic for addressing low product yield.

References

Separation of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the separation of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between 2-bromo-4-fluorotoluene and this compound?

A1: Understanding the differences in physical properties is crucial for selecting an appropriate separation method. The primary distinction lies in their boiling points, which allows for separation by fractional distillation.

Property2-bromo-4-fluorotolueneThis compound
Molecular Formula C₇H₆BrF[1]C₇H₆BrF[2]
Molecular Weight ~189.02 g/mol ~189.02 g/mol [2]
Boiling Point 170-178 °C[3]169-185 °C[3]
Density (at 25 °C) ~1.526 g/mL[4]~1.507 g/mL[2]
Refractive Index (n20/D) 1.527-1.529~1.531[2]
Appearance Colorless to light yellow liquid[1]Colorless to pale yellow liquid[2]
CAS Number 1422-53-3[1]452-62-0[2]

Q2: What are the common methods for separating these two isomers?

A2: The most commonly cited method for separating 2-bromo-4-fluorotoluene and this compound is fractional distillation on a column, which leverages their different boiling points.[3][5] Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also highly effective for both analytical-scale separation and purity assessment.

Q3: Is separation by fractional distillation feasible on a lab scale?

A3: Yes, it is feasible. A process has been described where a mixture of the monobrominated isomers was successfully separated by distillation on a column to yield the individual isomers.[3][5] Success depends on the efficiency of the distillation column (e.g., a Vigreux or packed column) and careful control of the distillation temperature.

Q4: Can these isomers be separated by chromatography (GC or HPLC)?

A4: While specific application notes for this exact pair are not prevalent, the separation of positional isomers by GC and HPLC is a well-established practice.

  • For GC , selecting a column with appropriate polarity is key. Mid-polarity or specialized phases are often effective for resolving structural isomers with similar boiling points.[6]

  • For HPLC , reverse-phase chromatography using C18 or Phenyl columns is a common starting point.[7][8] Optimizing the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water) is critical for achieving separation.[7][9]

Q5: Is separation by crystallization a viable method?

A5: Separation by crystallization is plausible but depends on the isomers' solubility characteristics in various solvents and their ability to form well-defined crystals. This method often requires significant empirical screening of solvents and conditions. For successful crystallization, the compound should be dissolved in a suitable solvent and allowed to slowly evaporate or cool, or have a non-solvent slowly diffused into the solution.[10] A minimum purity of 80-90% is generally recommended before attempting to grow single crystals for analysis.[10]

Q6: How can I confirm the identity and purity of the separated isomers?

A6: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight. The fragmentation pattern can help differentiate isomers.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most definitive method for structural elucidation. The chemical shifts and coupling patterns in the aromatic region will be distinct for each isomer, confirming the substitution pattern.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help confirm functional groups. The fingerprint region (< 1500 cm⁻¹) may show unique bands for each isomer.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Fractional Distillation

Q: My distillation is not providing a clean separation (i.e., fractions are still mixed). What should I check?

A: Poor separation efficiency in fractional distillation is a common problem. Consider the following:

  • Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates (e.g., a packed column or a long Vigreux column). A simple distillation setup is inadequate for separating compounds with close boiling points.

  • Heating Rate: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. Overheating will cause both isomers to vaporize and travel up the column together.

  • Insulation: Insulate the column (e.g., with glass wool or aluminum foil) to minimize heat loss and maintain the temperature gradient.

  • Take-off Rate: Keep the distillation rate slow, typically 1-2 drops per second. A fast take-off rate does not allow for proper equilibrium between the liquid and vapor phases in the column.

Gas Chromatography (GC) Analysis

Q: My GC peaks for the two isomers are co-eluting or have poor resolution. What can I do?

A: Co-elution of positional isomers is a frequent challenge.[6] A systematic approach is needed to improve resolution.

G start Poor GC Resolution (Co-elution) col_check Is the column appropriate for isomer separation? start->col_check temp_prog Is the temperature program optimized? col_check->temp_prog  Yes sol_col Action: Consider a mid-polarity or wax-type column. col_check->sol_col  No flow_rate Is the carrier gas flow rate (linear velocity) optimal? temp_prog->flow_rate  Yes sol_temp Action: Decrease the ramp rate (e.g., by 2-5 °C/min) around the elution temperature. temp_prog->sol_temp  No injection Is column overload a possibility? flow_rate->injection  Yes sol_flow Action: Verify and optimize the flow rate for the carrier gas (He or H₂). flow_rate->sol_flow  No sol_inj Action: Reduce injection volume or dilute the sample. injection->sol_inj  No

Caption: A step-by-step workflow for diagnosing poor GC peak resolution.

High-Performance Liquid Chromatography (HPLC) Analysis

Q: I'm seeing peak co-elution in my HPLC analysis. How can I improve separation?

A: Resolving co-eluting peaks requires improving the column's selectivity (α) and/or efficiency (N).[7]

G start HPLC Peak Co-elution mob_phase Step 1: Optimize Mobile Phase start->mob_phase sub_mob1 Adjust Solvent Strength (e.g., increase aqueous %) mob_phase->sub_mob1 stat_phase Step 2: Change Stationary Phase sol_stat Action: Try a different column chemistry. (e.g., Phenyl or PFP phase if C18 fails) stat_phase->sol_stat sub_mob2 Switch Organic Modifier (Acetonitrile vs. Methanol) sub_mob1->sub_mob2 sub_mob3 Adjust pH (for ionizable analytes) sub_mob2->sub_mob3 sub_mob3->stat_phase If separation is still insufficient

Caption: Decision tree for resolving HPLC peak co-elution.

Q: My HPLC peak shapes are poor (tailing or fronting). What is the cause?

A: Poor peak shape compromises quantification accuracy.

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). Try using a highly deactivated, end-capped column or adding a competitive agent like triethylamine (0.1%) to the mobile phase. Tailing can also result from column overload; try injecting a smaller sample volume.

  • Peak Fronting: This is less common but usually indicates column overload or poor sample dissolution. Ensure your sample is fully dissolved in a solvent weaker than or equivalent to the mobile phase.

Q: My retention times are shifting between runs. How can I stabilize my HPLC method?

A: Unstable retention times indicate a problem with the system's robustness.[7]

  • Check the Pump: Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump. Purge the pump and check for leaks or faulty check valves, which can cause inconsistent flow rates.[7][13]

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.[13]

  • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis session. Over time, the composition of the mobile phase can change due to the evaporation of the more volatile component. Ensure buffers are fully dissolved to prevent precipitation.[7]

Experimental Protocols

Protocol 1: Separation by Fractional Distillation

This protocol is a general guideline for separating the isomer mixture.

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the isomer mixture (e.g., the product from a synthesis reaction yielding 57% this compound and 41.9% 2-bromo-4-fluorotoluene).[3] Add boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the thermometer reading stabilizes. This indicates that the vapor is in equilibrium with the liquid returning to the flask.

  • Fraction Collection:

    • Slowly begin collecting the distillate. The first fraction will be enriched in the lower-boiling point isomer, 2-bromo-4-fluorotoluene (BP: ~170-178 °C).[3]

    • Monitor the temperature at the distillation head. As long as the temperature remains constant, you are collecting a relatively pure fraction.

    • When the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction.

    • Once the temperature stabilizes again at a higher point, begin collecting the second fraction, which will be the higher-boiling point isomer, This compound (BP: ~184-185 °C).[3]

  • Analysis: Analyze all fractions by GC or NMR to determine their purity and composition.

Protocol 2: GC Method for Purity Analysis

This is a starting point for method development.

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column (e.g., 50% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.[6]

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Sample Preparation: Dilute the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Injection: 1 µL with an appropriate split ratio (e.g., 50:1).

Protocol 3: HPLC Method for Purity Analysis

This is a general reverse-phase method to be optimized.

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile

  • Method:

    • Gradient: Start with 50% B, increase to 80% B over 15 minutes. Hold at 80% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 254 nm.[9]

    • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample (approx. 0.5 mg/mL) in the initial mobile phase composition (50:50 Water:Acetonitrile). Filter through a 0.22 µm syringe filter before injection.[7]

  • Injection Volume: 10 µL.

References

Technical Support Center: Bromination of 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4-fluorotoluene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromination of 4-fluorotoluene is producing a mixture of isomers. How can I control the regioselectivity?

A1: The methyl and fluorine substituents on 4-fluorotoluene are both ortho-, para-directing groups, which leads to the formation of two primary monobrominated isomers: 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene.[1] Controlling the ratio of these isomers is a significant challenge. The choice of catalyst and solvent system is crucial for directing the substitution to the desired position. For instance, using a combination of iodine and iron in glacial acetic acid has been shown to favor the formation of this compound.[1]

Q2: I am observing the formation of di-brominated byproducts in my reaction. How can I minimize this?

A2: The formation of dibromo-4-fluorotoluene is a common side reaction, particularly when using a high concentration of bromine or extended reaction times.[1] To minimize the formation of these byproducts, it is recommended to use a molar ratio of 4-fluorotoluene to bromine of 1:1 or slightly less than 1:1.[1] Additionally, controlling the reaction temperature and minimizing the reaction time can help to reduce the extent of multiple brominations.

Q3: What are the most common catalysts for the bromination of 4-fluorotoluene, and how do I choose the right one?

A3: Several catalysts can be used for the bromination of 4-fluorotoluene, with the most common being Lewis acids such as iron (Fe) powder, iron(III) bromide (FeBr₃), and aluminum tribromide (AlBr₃).[1][2] The choice of catalyst can influence both the reaction rate and the isomeric distribution of the products. Iron powder is a cost-effective and commonly used catalyst that forms FeBr₃ in situ.[2] For specific regioselective syntheses, a combination of catalysts, such as iron and iodine, may be employed.[1]

Q4: My reaction is proceeding very slowly or not at all. What are the possible causes and solutions?

A4: A slow or stalled reaction can be due to several factors:

  • Inactive Catalyst: Ensure your Lewis acid catalyst is anhydrous and has not been deactivated by exposure to moisture.

  • Insufficient Activation: The electrophilicity of bromine may not be sufficiently enhanced. The presence of a strong Lewis acid is necessary to polarize the Br-Br bond.[3][4]

  • Low Temperature: While lower temperatures can help control selectivity, they also decrease the reaction rate. A moderate temperature increase may be necessary.

  • Poor Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.

Q5: What is the general mechanism for the bromination of 4-fluorotoluene?

A5: The bromination of 4-fluorotoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5][6] The key steps are:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., FeBr₃) polarizes the bromine molecule (Br₂), creating a more potent electrophile, often represented as Br⁺.[2]

  • Nucleophilic Attack: The electron-rich aromatic ring of 4-fluorotoluene attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][4]

  • Deprotonation: A weak base, such as FeBr₄⁻, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product and HBr.[6]

Quantitative Data Summary

The following table summarizes the isomer distribution obtained under different reaction conditions for the monobromination of 4-fluorotoluene.

Catalyst SystemSolvent2-bromo-4-fluorotoluene (%)This compound (%)Dibromo-4-fluorotoluene (%)Reference
Iron powderCarbon tetrachloride66249[1]
Iron powder and IodineGlacial acetic acid41.9571.1[7]
Aluminum tribromideNone (neat)~80~20up to 10[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Favored)

This protocol is adapted from a method that favors the formation of the 3-bromo isomer.[1][7]

Materials:

  • 4-fluorotoluene

  • Bromine

  • Glacial acetic acid

  • Iron powder

  • Iodine

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Suitable organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to neutralize HBr gas), dissolve 110 g (1 mole) of 4-fluorotoluene in 40 ml of glacial acetic acid.[7]

  • Add 1.1 g of iron powder and 1.1 g of iodine to the solution.[7]

  • Prepare a solution of 160 g (1 mole) of bromine in 60 ml of glacial acetic acid and add it to the dropping funnel.[7]

  • Add the bromine solution to the reaction mixture all at once. The reaction is exothermic and should be maintained at 25-27 °C by cooling with a water bath initially, and then with warm water as the reaction subsides.[7]

  • After the addition is complete, stir the mixture at this temperature for 3 hours.[7]

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite until the red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The isomeric mixture can be separated by fractional distillation under reduced pressure.[7]

Protocol 2: Synthesis of 2-bromo-4-fluorotoluene (Favored)

This protocol is based on conditions that have been reported to favor the 2-bromo isomer.[1]

Materials:

  • 4-fluorotoluene

  • Bromine

  • Carbon tetrachloride

  • Iron powder

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap, dissolve 110 g (1 mole) of 4-fluorotoluene in 165 ml of carbon tetrachloride.[1]

  • Add 11 g of iron powder to the solution.[1]

  • Add 160 g (1 mole) of bromine dropwise to the mixture at room temperature.[1]

  • After the addition is complete, stir the mixture for 24 hours at room temperature.[1]

  • Work up the reaction as described in Protocol 1 (steps 6-9).

  • The solvent can be removed by distillation, and the residue can be fractionally distilled to separate the isomers.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification prep Dissolve 4-fluorotoluene and add catalyst add_br2 Add Bromine Solution (controlled temperature) prep->add_br2 stir Stir for specified time add_br2->stir quench Quench with Sodium Bisulfite stir->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Fractional Distillation dry->purify

Caption: General experimental workflow for the bromination of 4-fluorotoluene.

reaction_mechanism Br2_FeBr3 Br₂ + FeBr₃ ⇌ Br⁺ + FeBr₄⁻ Arenium_Ion Arenium Ion (Sigma Complex) Br2_FeBr3->Arenium_Ion Electrophilic Attack 4FT 4-Fluorotoluene 4FT->Arenium_Ion Product Brominated 4-Fluorotoluene + HBr + FeBr₃ Arenium_Ion->Product Deprotonation (by FeBr₄⁻)

Caption: Mechanism of electrophilic aromatic bromination of 4-fluorotoluene.

References

Improving regioselectivity in 3-Bromo-4-fluorotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-4-fluorotoluene. The focus is on improving regioselectivity and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound via electrophilic bromination of 4-fluorotoluene?

The main challenge is controlling the regioselectivity of the bromination reaction. The electrophilic attack of bromine on the 4-fluorotoluene ring can lead to the formation of two primary isomers: the desired this compound and the undesired 2-bromo-4-fluorotoluene. Additionally, the formation of dibrominated byproducts can occur, further complicating the purification process.

Q2: How do the directing effects of the methyl and fluoro groups influence the reaction?

Both the methyl (-CH₃) and fluoro (-F) groups are ortho-, para-directing activators. In 4-fluorotoluene, the para position to the methyl group is occupied by the fluorine atom. Therefore, electrophilic substitution is directed to the positions ortho to the methyl group (positions 2 and 6) and ortho to the fluoro group (positions 3 and 5). This leads to a mixture of 2-bromo and 3-bromo isomers.

Q3: What is the most effective method to improve the regioselectivity towards this compound?

A patented method has shown that carrying out the bromination in glacial acetic acid in the presence of a catalyst system comprising iodine and iron (or an iron salt) significantly increases the proportion of the this compound isomer.[1] This specific catalyst system can increase the yield of the desired 3-bromo isomer up to 70%, compared to 30% of the 2-bromo isomer.

Q4: How can the formation of dibromo-4-fluorotoluene be minimized?

The formation of dibrominated byproducts can be limited by carefully controlling the stoichiometry of the reactants. It is recommended to use a molar ratio of 4-fluorotoluene to bromine of approximately 1:1 to 1:1.1.[1] Additionally, the rapid addition of the bromine solution to the reaction mixture can help restrict the formation of dibromo-4-fluorotoluenes to at most 2%.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Inefficient catalyst system.- Suboptimal reaction temperature.- Insufficient reaction time.- Employ the iron and iodine catalyst system in glacial acetic acid.[1]- Maintain the reaction temperature between 20°C and 35°C.[1]- Increase the stirring time after bromine addition to 3 to 18 hours to improve conversion.[1]
High percentage of 2-bromo-4-fluorotoluene isomer - Lack of a regioselective catalyst.- Inappropriate solvent.- The use of iron and iodine in glacial acetic acid is crucial for favoring the 3-bromo isomer.[1]- Avoid solvents like carbon tetrachloride, which have been shown to produce a less favorable isomer ratio.
Significant formation of dibrominated byproducts - Excess bromine used.- Slow addition of bromine.- Use a molar ratio of 4-fluorotoluene to bromine close to 1:1.[1]- Add the bromine solution to the reaction mixture as rapidly as possible.[1]
Incomplete reaction - Insufficient reaction time.- Low reaction temperature.- Extend the post-addition stirring time. For larger batches, a longer reaction time may be necessary.[1]- Ensure the reaction temperature is maintained within the optimal range of 20-35°C.

Data Presentation: Comparison of Bromination Methods

The following table summarizes the quantitative outcomes of different methods for the bromination of 4-fluorotoluene.

Method Catalyst Solvent Temperature Isomer Ratio (3-bromo : 2-bromo) Dibromo Byproduct Reference
Improved Method Iron powder and IodineGlacial Acetic Acid25-27°C~57% : 41.9%~1.1%[1][2]
Prior Art Iron powderCarbon TetrachlorideNot specifiedLess favorable ratioNot specified[1]
Prior Art Aluminum tribromideNone (undiluted)-15°C to 10°CLess favorable ratioNot specified

Experimental Protocols

Key Experiment: Regioselective Bromination of 4-Fluorotoluene

This protocol is based on the improved method for synthesizing this compound with enhanced regioselectivity.[1]

Materials:

  • 4-fluorotoluene

  • Bromine

  • Glacial acetic acid

  • Iron powder

  • Iodine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Cooling/heating bath

Procedure:

  • In a round-bottom flask, prepare a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid.

  • To this solution, add 1.1 g of iron powder and 1.1 g of iodine to act as the catalyst system.

  • Prepare a solution of 160 g of bromine in 60 ml of glacial acetic acid.

  • Add the bromine solution to the 4-fluorotoluene mixture. The addition can be done over a period of time (e.g., 3 hours) while maintaining the temperature, or all at once for certain protocols aimed at minimizing dibromination.[1]

  • Maintain the reaction temperature between 25°C and 27°C. The reaction is initially exothermic and may require cooling. Subsequently, gentle warming may be needed to maintain the temperature.[1][2]

  • After the addition of bromine is complete, continue to stir the mixture at the same temperature for 3 to 18 hours.[1]

  • After the reaction is complete, distill off the glacial acetic acid and any unreacted 4-fluorotoluene under vacuum.

  • The remaining mixture of isomers can then be separated by fractional distillation on a column.

Visualizations

Experimental Workflow for Regioselective Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products A Prepare solution of 4-fluorotoluene in glacial acetic acid B Add Fe and I₂ catalysts A->B C Add Br₂ in glacial acetic acid (25-27°C) B->C D Stir for 3-18 hours at 25-27°C C->D E Vacuum distill off solvent and unreacted starting material D->E F Fractional distillation of isomers E->F G This compound (Desired Product) F->G H 2-Bromo-4-fluorotoluene (Byproduct) F->H

Caption: Workflow for the synthesis of this compound.

Factors Influencing Regioselectivity

G cluster_catalyst Catalyst System cluster_solvent Solvent cluster_temp Temperature cluster_stoichiometry Stoichiometry center Regioselectivity (3-bromo vs. 2-bromo) Fe_I2 Iron (Fe) and Iodine (I₂) Fe_I2->center Increases 3-bromo isomer AceticAcid Glacial Acetic Acid AceticAcid->center Favors 3-bromo isomer Temp 20-35°C Temp->center Optimal for selectivity MolarRatio ~1:1 Molar Ratio (Reactant:Bromine) MolarRatio->center Minimizes byproducts

Caption: Key factors influencing regioselectivity in the bromination of 4-fluorotoluene.

References

Technical Support Center: Suzuki Coupling of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Bromo-4-fluorotoluene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The primary side reactions encountered are:

  • Homocoupling of the boronic acid: This results in the formation of a biaryl product derived from the boronic acid reagent. It is often promoted by the presence of oxygen.[1][2]

  • Protodebromination (Dehalogenation): The bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-fluorotoluene.[2][3] This can be caused by various factors, including the choice of base and solvent.

  • Catalyst Decomposition: The palladium catalyst can decompose, forming palladium black, which is inactive and reduces the reaction rate. This can be caused by high temperatures or the presence of impurities.

Q2: Why is my Suzuki coupling reaction with this compound showing low or no conversion?

A2: Low or no conversion can be attributed to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote the homocoupling of the boronic acid.[1][2] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Purity: The purity of this compound, the boronic acid, the base, and the solvent is critical for a successful reaction. Boronic acids, in particular, can degrade over time.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is interdependent and crucial for the reaction's success. The base needs to be strong enough to facilitate transmetalation without causing the degradation of your starting materials or product.[1]

Q3: How can I minimize the formation of the homocoupling byproduct of my boronic acid?

A3: To minimize boronic acid homocoupling:

  • Rigorous Degassing: Thoroughly degas your solvents and ensure the reaction is performed under a strict inert atmosphere to minimize oxygen levels.[1]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can avoid an excess of Pd(II) at the beginning of the reaction, which can promote homocoupling.[2]

  • Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.

Q4: What should I do if I observe significant protodebromination of this compound?

A4: Protodebromination can be addressed by:

  • Choice of Base: Strong bases in aqueous media can sometimes promote dehalogenation. Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water can be a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodebromination.[1]

  • Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. For electron-rich aryl bromides like this compound, ligands that promote rapid cross-coupling can outcompete the dehalogenation pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction, side reactions (homocoupling, protodebromination), or product degradation.Optimize reaction time and temperature. Screen different bases, solvents, and catalyst/ligand combinations. Ensure high purity of all reagents.
Formation of Homocoupling Product Presence of oxygen, use of a Pd(II) precatalyst that is slowly reduced.Rigorously degas all solvents and maintain a strict inert atmosphere. Use a Pd(0) source or a pre-catalyst that rapidly generates Pd(0).
Formation of Protodebromination Product Presence of a proton source (e.g., water), unsuitable base.Use anhydrous solvents and reagents. Switch to a milder base (e.g., K₂CO₃, KF).
Reaction Fails to Initiate Inactive catalyst, poor quality reagents.Use a fresh, active catalyst. Verify the purity of starting materials. Ensure the reaction is properly set up under an inert atmosphere.
Formation of Palladium Black Catalyst decomposition at high temperatures or due to impurities.Lower the reaction temperature. Use a more stable catalyst or ligand. Ensure all glassware is clean and reagents are pure.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a generalized protocol and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX This compound (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Purity and Catalyst Activity Start->CheckReagents CheckConditions Verify Inert Atmosphere and Degassed Solvents CheckReagents->CheckConditions Homocoupling Significant Homocoupling? CheckConditions->Homocoupling Protodebromination Significant Protodebromination? Homocoupling->Protodebromination No UsePd0 Use Pd(0) Pre-catalyst, Ensure Rigorous Degassing Homocoupling->UsePd0 Yes OptimizeBaseSolvent Optimize Base and Solvent System Protodebromination->OptimizeBaseSolvent No UseAnhydrous Use Anhydrous Conditions, Screen Milder Bases Protodebromination->UseAnhydrous Yes OptimizeCatalyst Screen Different Catalysts and Ligands OptimizeBaseSolvent->OptimizeCatalyst Success Successful Coupling OptimizeCatalyst->Success UsePd0->Protodebromination UseAnhydrous->OptimizeBaseSolvent

Caption: Troubleshooting workflow for common Suzuki coupling issues.

Side_Reaction_Relationships ReactionConditions Reaction Conditions Oxygen Presence of Oxygen ReactionConditions->Oxygen Water Presence of Water ReactionConditions->Water StrongBase Strong Base ReactionConditions->StrongBase HighTemp High Temperature ReactionConditions->HighTemp Homocoupling Homocoupling Oxygen->Homocoupling Protodebromination Protodebromination Water->Protodebromination StrongBase->Protodebromination CatalystDecomp Catalyst Decomposition HighTemp->CatalystDecomp DesiredProduct Desired Product Homocoupling->DesiredProduct competes with Protodebromination->DesiredProduct competes with CatalystDecomp->DesiredProduct reduces rate of

Caption: Relationship between reaction conditions and side products.

References

Technical Support Center: Stabilizing Grignard Reagents from 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation and stabilization of the Grignard reagent derived from 3-bromo-4-fluorotoluene, intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Reaction Fails to Initiate

A common challenge in Grignard synthesis is the failure of the reaction to start. This is often due to a passivating layer of magnesium oxide (MgO) on the magnesium turnings, which prevents the metal from reacting with the alkyl halide. The presence of even trace amounts of water can also quench the reaction.

Possible Cause Solution
Inactive Magnesium Surface (MgO layer) Activate the magnesium using one of the methods outlined in the "Magnesium Activation Protocols" table below. Mechanical activation by crushing the turnings with a dry stirring rod can also expose a fresh surface.
Presence of Water Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Use anhydrous solvents.
Low Reactivity of Aryl Bromide Use initiators such as a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun may be necessary, but exercise caution to avoid a runaway reaction.

Issue: Low Yield of Grignard Reagent

Low yields can be attributed to several factors, including side reactions and incomplete conversion.

Possible Cause Solution
Wurtz Coupling Side Reaction This is a major side reaction where the newly formed Grignard reagent reacts with the starting material. To minimize this, use a slow, dropwise addition of the this compound solution. Maintain a moderate reaction temperature, as the reaction is exothermic and may require cooling. Ensure the magnesium is highly activated.
Incomplete Reaction Ensure sufficient reaction time and that the magnesium is in excess.
Quenching by Moisture or Acidic Impurities Use anhydrous solvents and flame-dried glassware. Ensure the this compound is pure and dry.

Issue: Dark Brown or Black Reaction Mixture

A dark-colored reaction mixture can indicate the presence of impurities or decomposition.

Possible Cause Solution
Impurities in Magnesium or Aryl Halide Use high-purity reagents.
Decomposition at High Temperatures Maintain a gentle reflux and avoid excessive heating.
Formation of Finely Divided Metal from Side Reactions This can result from Wurtz coupling. Follow the recommendations to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing the Grignard reagent from this compound?

A1: Anhydrous tetrahydrofuran (THF) is the recommended solvent. THF is more effective at stabilizing the Grignard reagent compared to diethyl ether due to its higher polarity and ability to form stable complexes with the magnesium cation.[1] This increased stability can lead to higher yields and reactivity. The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) also allows for a higher reaction temperature, which can be beneficial for initiating the reaction with the less reactive aryl bromide.

Q2: How can I be certain that my Grignard reagent has formed?

A2: Visual cues for a successful Grignard formation include the disappearance of the metallic magnesium, a gentle reflux of the solvent, and the formation of a cloudy, grayish suspension. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration. A common method involves titration against a solution of iodine in an anhydrous solvent.

Q3: My Grignard reagent is formed, but the subsequent reaction gives a low yield. What could be the issue?

A3: If the Grignard reagent has been successfully formed, a low yield in the subsequent reaction could be due to several factors. The concentration of the Grignard reagent may be lower than anticipated, leading to incorrect stoichiometry. It is also possible that the electrophile being used is not sufficiently reactive or contains impurities that quench the Grignard reagent.

Q4: Can I store the prepared Grignard reagent?

A4: Grignard reagents are sensitive to air and moisture and are best used immediately after preparation. If storage is necessary, the solution should be kept under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, dry container at a low temperature (2-8 °C). However, the stability of the reagent in solution will decrease over time.

Data Presentation

Table 1: Magnesium Activation Protocols

Activation Method Procedure Notes
Iodine Activation Add a small crystal of iodine to the flask with the magnesium turnings. Gently warm the flask until the purple color of the iodine vapor is observed. The disappearance of the color indicates activation.A simple and common method.
1,2-Dibromoethane Add a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The evolution of ethylene gas indicates activation.Effective for initiating stubborn reactions.
Mechanical Activation Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent.Helps to break up the oxide layer.

Table 2: Solvent Comparison for Grignard Reagent Preparation

Solvent Boiling Point (°C) Advantages Disadvantages
Tetrahydrofuran (THF) 66Good solvating power, stabilizes the Grignard reagent, higher reaction temperature possible.[1]Can be more difficult to remove than diethyl ether.
Diethyl Ether 34.6Well-established, easy to remove.Lower boiling point may not be sufficient for less reactive halides.

Experimental Protocols

Protocol 1: Preparation of 3-Fluoro-4-methylphenylmagnesium Bromide

This protocol is adapted from a procedure for a similar isomer and should be optimized for the specific substrate.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (1 crystal, as initiator)

  • Flame-dried, three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Setup: Assemble the flame-dried glassware, including the flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of an inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until the iodine sublimes and its color disappears. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium. Dissolve the this compound in the remaining THF in the dropping funnel. Add approximately 10% of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight increase in temperature.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so cooling with a water bath may be necessary.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to ensure the reaction goes to completion. The disappearance of the magnesium indicates the end of the reaction. The resulting gray, cloudy suspension is the Grignard reagent, which should be used immediately.

Mandatory Visualization

Grignard_Formation_Workflow Workflow for Grignard Reagent Preparation cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Use A Flame-dry glassware B Add Mg turnings & Iodine A->B C Establish inert atmosphere B->C D Activate Mg with heat C->D E Add anhydrous THF D->E F Initiate with small amount of this compound E->F G Dropwise addition of remaining this compound F->G H Maintain gentle reflux G->H I Stir to completion H->I J Use Grignard reagent immediately I->J

Caption: Workflow for the preparation of 3-Fluoro-4-methylphenylmagnesium bromide.

Troubleshooting_Logic Troubleshooting Grignard Reaction Initiation Start Reaction does not start Check_Anhydrous Are conditions anhydrous? Start->Check_Anhydrous Check_Mg_Activation Is Mg activated? Check_Anhydrous->Check_Mg_Activation Yes Solution_Dry Flame-dry glassware & use anhydrous solvent Check_Anhydrous->Solution_Dry No Check_Initiator Initiator used? Check_Mg_Activation->Check_Initiator Yes Solution_Activate Activate Mg (Iodine, 1,2-dibromoethane) Check_Mg_Activation->Solution_Activate No Solution_Initiate Add initiator & gentle warming Check_Initiator->Solution_Initiate No Success Reaction Initiates Check_Initiator->Success Yes Solution_Dry->Start Solution_Activate->Start Solution_Initiate->Start

Caption: Logical steps for troubleshooting a failed Grignard reaction initiation.

References

Technical Support Center: Purification of Crude 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Bromo-4-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities encountered during the synthesis of this compound, typically via the bromination of 4-fluorotoluene, are its isomers, predominantly 2-Bromo-4-fluorotoluene.[1] Depending on the reaction conditions, small amounts of dibromo-4-fluorotoluene may also be present.[1] Residual unreacted starting material (4-fluorotoluene) and solvents, such as glacial acetic acid, are also common impurities in the crude product.[1]

Q2: What is the recommended primary purification technique for separating this compound from its isomers?

A2: Fractional distillation is the most effective and commonly cited method for separating this compound from its 2-bromo isomer due to their different boiling points.[1]

Q3: Can recrystallization be used to purify this compound?

A3: While this compound is a liquid at room temperature, recrystallization is a viable technique if the crude product is solid or if trace solid impurities are present. For liquid products, recrystallization is generally not applicable. However, for related solid bromo-compounds, recrystallization from solvents like 50% alcohol has been shown to be effective.

Q4: Is column chromatography a suitable purification method?

A4: Yes, column chromatography is a powerful technique for separating mixtures of organic compounds and can be applied to the purification of this compound. It is particularly useful for removing polar impurities and can separate isomers, although it may be less scalable than fractional distillation for large quantities.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of isomers - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source.- Ensure the fractionating column has sufficient theoretical plates.- Reduce the distillation rate to allow for proper equilibrium between liquid and vapor phases.- Use a heating mantle with a temperature controller for a stable and appropriate temperature.
Product is discolored - Presence of impurities such as residual p-toluidine from starting materials.- Thermal decomposition.- Ensure the starting materials are of high purity.- Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal stress.
No distillate is being collected - Thermometer bulb is positioned incorrectly.- Leaks in the distillation apparatus.- Insufficient heating.- Position the thermometer bulb just below the side arm of the distillation head.- Check all joints and connections for a proper seal.- Gradually increase the temperature of the heating mantle.
Bumping or uneven boiling - Lack of boiling chips or a stir bar.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Recrystallization (for related solid compounds or removal of solid impurities)
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize - Too much solvent was used.- The solution is supersaturated.- Inappropriate solvent.- Boil off some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal.- Try a different solvent or a mixture of solvents. Hexane/ethyl acetate or hexane/acetone are common combinations.
Product "oils out" - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the solute.- Allow the solution to cool more slowly.- Reheat the solution and add more solvent.
Low recovery of purified product - Too much solvent was used.- The crystals were filtered before crystallization was complete.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.

Quantitative Data

Compound Boiling Point (°C) at Normal Pressure Refractive Index (n20/D) Density (g/mL at 25°C)
This compound184-185[1]1.5311.507
2-Bromo-4-fluorotoluene176-178[1]1.5260[1]Not available

Experimental Protocols

Fractional Distillation of Crude this compound
  • Preparation:

    • Transfer the crude this compound mixture into a round-bottom flask.

    • Add a few boiling chips or a magnetic stir bar.

    • Set up a fractional distillation apparatus with a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) between the distillation flask and the distillation head.

    • Place a thermometer with the bulb just below the side arm leading to the condenser.

    • Connect the condenser to a cold water source.

    • Use a series of receiving flasks to collect the different fractions.

  • Distillation:

    • Begin heating the distillation flask gently with a heating mantle.

    • Initially, any residual solvent (e.g., glacial acetic acid) and unreacted 4-fluorotoluene will distill off at a lower temperature. Collect this first fraction in a separate receiving flask.

    • Gradually increase the temperature. The temperature should stabilize at the boiling point of the 2-Bromo-4-fluorotoluene isomer (approx. 176-178 °C). Collect this fraction in a second receiving flask.

    • Once the majority of the 2-bromo isomer has distilled, the temperature will rise again and stabilize at the boiling point of this compound (approx. 184-185 °C). Collect this main fraction in a clean receiving flask.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

General Recrystallization Protocol
  • Solvent Selection:

    • In a test tube, add a small amount of the crude solid and a few drops of a potential solvent.

    • The ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.

    • Common solvents to test include ethanol, methanol, hexane, ethyl acetate, and mixtures thereof.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If crystals do not form, scratch the inside of the flask or add a seed crystal.

    • Cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection:

    • Use silica gel as the stationary phase for most applications.

    • Select an eluent (mobile phase) system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.3. A common starting eluent system is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and begin to collect fractions.

    • Monitor the separation by TLC.

  • Fraction Collection and Analysis:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound (mixture of isomers, solvent, and unreacted starting material) distillation Fractional Distillation crude_product->distillation Primary Method chromatography Column Chromatography crude_product->chromatography Alternative/High Purity recrystallization Recrystallization (for solid impurities) distillation->recrystallization If solid impurities remain pure_product Pure this compound distillation->pure_product Separated Isomers recrystallization->pure_product chromatography->pure_product

Caption: Purification workflow for crude this compound.

troubleshooting_logic start Purification Outcome Unsatisfactory check_purity Analyze Purity (GC/NMR) start->check_purity isomeric_impurity High Isomeric Impurity? check_purity->isomeric_impurity discoloration Product Discolored? check_purity->discoloration low_yield Low Yield? check_purity->low_yield optimize_distillation Optimize Distillation: - Slower rate - Better column isomeric_impurity->optimize_distillation Yes recrystallize_or_chromatograph Recrystallize or use Column Chromatography isomeric_impurity->recrystallize_or_chromatograph If distillation fails vacuum_distillation Consider Vacuum Distillation discoloration->vacuum_distillation Yes check_apparatus Check Apparatus for Leaks & Thermometer Placement low_yield->check_apparatus Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Overcoming Low Reactivity of 3-Bromo-4-fluorotoluene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-Bromo-4-fluorotoluene in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?

A1: The reduced reactivity of this compound stems from the electronic properties of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring.[1] This deactivation can make the initial oxidative addition step of the palladium catalyst, often the rate-determining step, more challenging.[2] While fluorine's electron-withdrawing nature can stabilize the intermediate Meisenheimer complex in nucleophilic aromatic substitution (SNAr) reactions, in the context of palladium-catalyzed cross-coupling, it can hinder the initial catalyst activation of the C-Br bond.[1][3]

Q2: I'm observing significant amounts of starting material remaining in my Suzuki-Miyaura coupling. What are the likely causes and solutions?

A2: Unreacted starting material in a Suzuki-Miyaura coupling involving this compound is a common issue. The primary causes are often related to inefficient oxidative addition or catalyst deactivation.

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be sufficiently active. The use of bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition step with deactivated aryl bromides.[4][5] Ligands like SPhos and XPhos have demonstrated success in similar challenging couplings.[6][7]

  • Reaction Conditions: Elevated temperatures are often necessary to overcome the activation energy barrier.[8] Ensure your reaction is heated appropriately. The choice of base is also critical; stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[9]

  • Reagent Quality: The purity of the boronic acid or ester is important. Protodeboronation, where the boronic acid is replaced by a hydrogen atom, can be a significant side reaction, especially with prolonged heating.[9] Using a stable boronic ester, such as a pinacol ester, can mitigate this issue.[9]

Q3: My Buchwald-Hartwig amination of this compound is failing. What troubleshooting steps should I take?

A3: The Buchwald-Hartwig amination can be particularly sensitive to the electronic nature of the aryl halide. For an electron-deficient substrate like this compound, specific considerations are necessary.

  • Ligand Selection: The development of specialized ligands has been a key factor in expanding the scope of the Buchwald-Hartwig reaction.[10] Sterically hindered, electron-rich biarylphosphine ligands are generally the most effective for coupling with less reactive aryl halides.[4]

  • Base Compatibility: The choice of base is critical and must be compatible with both the amine and the aryl halide. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11] However, for substrates with base-sensitive functional groups, milder bases like K₂CO₃ might be necessary, though this may require higher temperatures and longer reaction times.[11]

  • Solvent Effects: The reaction is typically performed in anhydrous, aprotic solvents like toluene, THF, or dioxane.[11] The solvent can influence the solubility of the reagents and the stability of the catalytic species.

Q4: I'm attempting a Sonogashira coupling with this compound and observing low to no product formation. What are the key parameters to optimize?

A4: Sonogashira couplings with less reactive aryl bromides often require careful optimization of the catalyst system and reaction conditions.

  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium source and a copper(I) co-catalyst.[12] For challenging substrates, using a more active palladium precursor and a suitable phosphine ligand can be beneficial. While traditional conditions often use Pd(PPh₃)₂Cl₂, more modern systems may employ bulky, electron-rich ligands.[13]

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling).[14] Copper-free Sonogashira protocols, often utilizing bulky phosphine ligands, can be a valuable alternative.[15]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used and can often serve as the solvent.[13] The reaction is generally carried out under anhydrous and anaerobic conditions.[12] For difficult couplings, higher temperatures may be required, which can also lead to side reactions.[13]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or No Reaction
Potential Cause Recommended Solution Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more air-stable pre-catalyst. Ensure rigorous degassing of the reaction mixture.[9]Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium(II) species.[9]
Inefficient Oxidative Addition Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5][6] Increase the reaction temperature.These ligands promote the rate-limiting oxidative addition step for electron-deficient aryl bromides.[4]
Inappropriate Base Screen different bases like K₃PO₄, Cs₂CO₃, or KF.[9][16] Ensure the base is finely powdered and anhydrous.The base activates the boronic acid and its strength and solubility can significantly impact the reaction rate.
Protodeboronation of Boronic Acid Use a milder base or lower the reaction temperature.[9] Consider using a more stable boronic ester (e.g., pinacol ester).[9]This side reaction consumes the nucleophilic partner and is often exacerbated by heat and strong bases.
Dehalogenation of Aryl Bromide Ensure high purity of all reagents and solvents. A change in ligand or catalyst might be necessary.[17]This side reaction, where the bromine is replaced by hydrogen, can be caused by impurities or side reactions with the solvent or base.[17]
Buchwald-Hartwig Amination: Reaction Failure
Potential Cause Recommended Solution Rationale
Poor Ligand Choice Use sterically hindered, electron-rich biarylphosphine ligands (e.g., Josiphos, Buchwald's ligands).[18][19]These ligands are designed to facilitate both oxidative addition and reductive elimination with challenging substrates.[4]
Incorrect Base Use a strong, non-nucleophilic base such as NaOtBu or LiHMDS.[11] If the substrate is base-sensitive, screen milder bases like K₂CO₃ or Cs₂CO₃ at higher temperatures.[11]The base is required to deprotonate the amine, and its strength can significantly influence the reaction outcome.
Catalyst Poisoning Ensure the amine starting material is pure. Some functional groups can coordinate to and deactivate the palladium catalyst.[11]Impurities or coordinating functional groups on the amine can inhibit the catalytic cycle.
Oxygen Sensitivity The reaction requires an inert atmosphere. Ensure all reagents and solvents are properly degassed and the reaction is run under argon or nitrogen.[11]Oxygen can oxidize and deactivate the Pd(0) catalyst.
Sonogashira Coupling: Low Conversion
Potential Cause Recommended Solution Rationale
Low Catalyst Activity Increase catalyst loading or switch to a more active palladium precursor. Use a suitable phosphine ligand to enhance reactivity.[13]Electron-deficient aryl bromides require a more active catalyst for efficient oxidative addition.
Copper-Mediated Side Reactions Consider a copper-free Sonogashira protocol, especially if alkyne homocoupling is observed.[15]Copper(I) can catalyze the oxidative homocoupling of terminal alkynes, reducing the yield of the desired cross-coupled product.
Incomplete Reaction Increase the reaction temperature.[13] Ensure the amine base is in sufficient excess and the reaction is run under strictly anaerobic conditions.[12]Higher temperatures can overcome the activation barrier, but must be balanced against potential catalyst decomposition and side reactions.
Poor Solubility If using a co-solvent, ensure all reagents are soluble at the reaction temperature.Poor solubility of any of the reactants can lead to a sluggish or incomplete reaction.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and a palladium pre-catalyst (e.g., Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)). The tube is evacuated and backfilled with argon three times. Anhydrous, degassed toluene (5 mL) is then added via syringe. The reaction mixture is heated at 100-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Representative Buchwald-Hartwig Amination Protocol

In a glovebox, a vial is charged with a palladium pre-catalyst (e.g., a G3 palladacycle, 2 mol%), a suitable ligand (e.g., a Buchwald biarylphosphine ligand, 4 mol%), sodium tert-butoxide (1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol). Anhydrous, degassed toluene (5 mL) is added. The vial is sealed and heated to 100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with diethyl ether, filtered, and concentrated. The residue is purified by column chromatography.

Representative Sonogashira Coupling Protocol

To a solution of this compound (1.0 mmol) in anhydrous, degassed THF (5 mL) at room temperature are added sequentially Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), diisopropylamine (3.0 mmol), and the terminal alkyne (1.2 mmol).[13] The reaction is stirred at room temperature or heated as necessary for 3-12 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[13] Purification is achieved by flash column chromatography.

Visualizations

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling catalyst Catalyst Inactivity? start->catalyst Check conditions Suboptimal Conditions? start->conditions Check reagents Reagent Purity? start->reagents Check sol_catalyst Action: - Use fresh catalyst/ligand. - Ensure rigorous degassing. catalyst->sol_catalyst Yes sol_conditions Action: - Increase temperature. - Screen different bases (K3PO4, Cs2CO3). - Vary solvent system. conditions->sol_conditions Yes sol_reagents Action: - Check purity of starting materials. - Use fresh, anhydrous solvents. - Consider boronic esters. reagents->sol_reagents Yes

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.

Cross_Coupling_Selection start Desired Bond Formation cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki-Miyaura (Aryl-Aryl/Alkyl) cc_bond->suzuki Boronic Acid/Ester sonogashira Sonogashira (Aryl-Alkyne) cc_bond->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (Aryl-Amine) cn_bond->buchwald Amine

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings Involving 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 3-bromo-4-fluorotoluene.

Troubleshooting Guide

Difficult Suzuki couplings with this compound often present challenges such as low yields, slow reaction rates, and the formation of side products. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

dot

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Problem: Low to No Product Formation

Question: My Suzuki coupling of this compound is resulting in a low yield or no desired product. What are the initial troubleshooting steps?

Answer:

When encountering low or no yield, a systematic evaluation of your reagents and reaction setup is the first crucial step.

  • Reagent Integrity:

    • Aryl Halide: Ensure the purity of your this compound. Impurities can inhibit the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Use a fresh batch or consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester).

    • Solvent: Use anhydrous, degassed solvents. The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1]

    • Base: The purity of the base is critical. Use a freshly opened or properly stored base.

  • Reaction Setup and Execution:

    • Inert Atmosphere: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen.[1] Ensure the reaction is conducted under a rigorously maintained inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox.

    • Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period (e.g., 30 minutes).

    • Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous mixture, especially for heterogeneous reactions.

Problem: Catalyst System Inefficiency

Question: I've confirmed my reagents and setup are sound, but the reaction is still not proceeding efficiently. How should I optimize the catalyst system?

Answer:

For a sterically hindered and electronically deactivated substrate like this compound, the choice of catalyst is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

  • Ligand Selection: The key to success often lies in using bulky, electron-rich ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

    • Buchwald Ligands: Phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.

    • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even for highly substituted biaryls.[2]

    • Other Bulky Phosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective options.[3]

  • Palladium Precursor:

    • Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[3] These are typically used in combination with the chosen ligand.

    • Pre-formed palladium catalysts (precatalysts) that incorporate the ligand, such as XPhos Pd G3, can offer greater stability and activity.

  • Catalyst Loading:

    • For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate. However, always start with a lower loading (e.g., 1 mol%) and increase if necessary, as high catalyst concentrations can sometimes lead to side reactions.

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Catalyst_Selection_Logic Substrate Substrate: This compound (Sterically Hindered) InitialScreen Initial Catalyst Screening (e.g., Pd(OAc)2 / SPhos) Substrate->InitialScreen LowYield Low Yield or No Reaction InitialScreen->LowYield Buchwald Try Bulky Phosphine Ligands (e.g., XPhos, RuPhos) LowYield->Buchwald Option 1 NHC Consider NHC Ligands (e.g., IPr, IMes) LowYield->NHC Option 2 Precatalyst Use a Pre-catalyst (e.g., XPhos Pd G3) LowYield->Precatalyst Option 3 Success Successful Coupling Buchwald->Success NHC->Success Precatalyst->Success

Caption: Decision tree for catalyst system selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Suzuki coupling of this compound and how can they be minimized?

A1: The most prevalent side reactions are:

  • Protodeboronation: This is the loss of the boronic acid group from the coupling partner, which is replaced by a hydrogen atom.[1] It is often promoted by the presence of water and a strong base.

    • Mitigation: Use a milder base (e.g., K₃PO₄, KF, or Cs₂CO₃), consider anhydrous conditions, or use more stable boronate esters like pinacol or MIDA esters.[1] Shorter reaction times and lower temperatures can also help.

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. It is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.

    • Mitigation: Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial.

  • Dehalogenation: This is the replacement of the bromine atom on this compound with a hydrogen atom. It can occur via a palladium-hydride species.

    • Mitigation: Ensure the absence of water and other proton sources. The choice of ligand and base can also influence this side reaction.

Q2: Which bases are recommended for the Suzuki coupling of this compound?

A2: The choice of base is critical and often needs to be optimized for the specific boronic acid and catalyst system.

  • Potassium Phosphate (K₃PO₄): This is a versatile and often effective base for many Suzuki couplings, including those with hindered substrates.

  • Cesium Carbonate (Cs₂CO₃): This is another commonly used base that can be effective, particularly with boronate esters.

  • Potassium tert-Butoxide (KOtBu): For very challenging couplings, a stronger base like KOtBu may be necessary, often in an anhydrous solvent like dioxane or toluene.

  • Potassium Fluoride (KF): This can be a good choice when dealing with base-sensitive functional groups.

Q3: What are the recommended solvents for this reaction?

A3: Aprotic polar solvents are generally preferred.

  • 1,4-Dioxane: Often used with an aqueous base.

  • Toluene: A common choice, also frequently used with an aqueous base.

  • Tetrahydrofuran (THF): Another viable option.

  • 2-Methyltetrahydrofuran (2-MeTHF): Can sometimes offer improved solubility and performance for difficult couplings.

A small amount of water is often beneficial when using carbonate or phosphate bases as it can aid in dissolving the base and facilitating the catalytic cycle. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.

Data Presentation: Catalyst Performance in Suzuki Couplings of Aryl Bromides

Table 1: Comparison of Phosphine Ligands in the Suzuki Coupling of 4-Bromo-t-butylbenzene with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₃PO₄Dioxane10024<10
Pd(OAc)₂PCy₃K₃PO₄Dioxane80295
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane80298
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95

Data is representative and compiled from various sources on Suzuki-Miyaura couplings of sterically hindered aryl bromides.

Table 2: Performance of Various Boronic Acids in the Suzuki Coupling of 2-Bromo-4-methylpyridine *

Boronic AcidProductYield (%)
Phenylboronic Acid4-Methyl-2-phenylpyridine81[4]
4-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-4-methylpyridine92[4]
4-Chlorophenylboronic Acid2-(4-Chlorophenyl)-4-methylpyridine80 (representative)[4]
3-Thienylboronic Acid4-Methyl-2-(thiophen-3-yl)pyridine73 (representative)[4]

*While not this compound, 2-bromo-4-methylpyridine presents similar challenges of a substituted aryl bromide. The yield for 4-methoxyphenylboronic acid is reported for coupling with the structurally similar 2-Bromo-4-fluoro-5-methylpyridine.[4]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound. Note: Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for this challenging substrate.

Protocol 1: General Procedure using a Buchwald Ligand

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using an N-Heterocyclic Carbene (NHC) Ligand Pre-catalyst

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, PEPPSI-IPr catalyst, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Preventing debromination of 3-Bromo-4-fluorotoluene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-4-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a specific focus on preventing the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 4-fluorotoluene as a byproduct. This reduces the yield of the desired product and can complicate purification.

Q2: What are the common causes of debromination?

A2: Debromination can be initiated by several factors depending on the reaction type. In palladium-catalyzed cross-coupling reactions, it often involves the formation of palladium-hydride species. In organometallic reactions (lithiation, Grignard), it can result from the quenching of the organometallic intermediate by a proton source. Key contributing factors include the choice of base, ligand, solvent, temperature, and the presence of impurities like water.

Q3: How does the electronic nature of this compound contribute to the likelihood of debromination?

A3: this compound is an electron-rich aryl bromide due to the electron-donating effects of the methyl and fluorine substituents. This can influence the rates of various steps in catalytic cycles. For instance, while oxidative addition of the C-Br bond to a palladium(0) complex is a key step for desired reactivity, competing pathways like hydrodehalogenation can also be influenced by the substrate's electronic properties.

Troubleshooting Guides

This section provides detailed troubleshooting for common reaction types where debromination of this compound is a known issue.

Scenario 1: Suzuki-Miyaura Coupling

Issue: Significant formation of 4-fluorotoluene is observed alongside the desired biaryl product.

Troubleshooting Workflow:

start Debromination Observed in Suzuki Coupling base Optimize Base start->base Start Here ligand Select Appropriate Ligand base->ligand If debromination is still significant conditions Adjust Reaction Conditions ligand->conditions If side product remains boronic_reagent Evaluate Boronic Acid/Ester Stability conditions->boronic_reagent If still problematic end_ok Debromination Minimized boronic_reagent->end_ok If successful end_nok Problem Persists: Consult Specialist boronic_reagent->end_nok If unsuccessful start Debromination Observed in Buchwald-Hartwig Amination base Optimize Base start->base ligand Screen Ligands base->ligand If issue persists temp_time Adjust Temperature and Time ligand->temp_time If debromination is still present end_ok Debromination Minimized temp_time->end_ok If successful end_nok Problem Persists: Consider Alternative Catalysis temp_time->end_nok If unsuccessful start Debromination in Organometallic Reactions impurities Check for Protic Impurities start->impurities temp_control Ensure Strict Temperature Control impurities->temp_control If solvents/reagents are dry reagent_quality Verify Organometallic Reagent Quality temp_control->reagent_quality If temperature is well-controlled quenching Optimize Quenching Procedure reagent_quality->quenching If reagent is active end_ok Debromination Minimized quenching->end_ok If successful end_nok Problem Persists: Consider Alternative Synthetic Route quenching->end_nok If unsuccessful

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-4-fluorotoluene and its isomers. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data for the target compound, alongside experimentally obtained data for its isomers, to offer a valuable comparative analysis. This information is crucial for the structural elucidation and quality control of these compounds in research and development settings.

¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for its isomers, 4-Bromo-3-fluorotoluene and 2-Bromo-4-fluorotoluene. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities.

Table 1: ¹H NMR Data Comparison

CompoundPositionPredicted/ExperimentalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound -CH₃Predicted2.28s-
H-2Predicted7.45dJ(H,F) = 7.0
H-5Predicted7.08tJ(H,H) = 8.5
H-6Predicted7.15ddJ(H,H) = 8.5, J(H,F) = 4.5
4-Bromo-3-fluorotoluene -CH₃Experimental2.35s-
H-2Experimental7.03ddJ(H,H) = 8.0, J(H,F) = 1.5
H-5Experimental7.37tJ(H,H) = 8.0
H-6Experimental6.95ddJ(H,H) = 8.0, J(H,F) = 10.0
2-Bromo-4-fluorotoluene -CH₃Experimental2.39s-
H-3Experimental7.23ddJ(H,H) = 8.5, J(H,F) = 2.5
H-5Experimental6.98tdJ(H,H) = 8.5, J(H,F) = 2.5
H-6Experimental7.15ddJ(H,H) = 8.5, J(H,F) = 5.5

Table 2: ¹³C NMR Data Comparison

CompoundPositionPredicted/ExperimentalChemical Shift (δ) ppm
This compound -CH₃Predicted20.4
C-1Predicted135.8
C-2Predicted132.6
C-3Predicted118.9 (d, J(C,F) = 19.0 Hz)
C-4Predicted158.4 (d, J(C,F) = 248.0 Hz)
C-5Predicted116.8 (d, J(C,F) = 21.0 Hz)
C-6Predicted128.2
4-Bromo-3-fluorotoluene -CH₃Experimental20.2
C-1Experimental139.6
C-2Experimental125.1 (d, J(C,F) = 3.0 Hz)
C-3Experimental158.8 (d, J(C,F) = 245.0 Hz)
C-4Experimental110.2 (d, J(C,F) = 23.0 Hz)
C-5Experimental131.8
C-6Experimental115.6 (d, J(C,F) = 18.0 Hz)
2-Bromo-4-fluorotoluene -CH₃Experimental22.7
C-1Experimental138.9 (d, J(C,F) = 3.0 Hz)
C-2Experimental122.9 (d, J(C,F) = 10.0 Hz)
C-3Experimental134.1
C-4Experimental159.2 (d, J(C,F) = 247.0 Hz)
C-5Experimental117.8 (d, J(C,F) = 21.0 Hz)
C-6Experimental114.3 (d, J(C,F) = 21.0 Hz)

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for reproducible results. The following is a general methodology.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

  • Number of Scans (NS): Typically 16 to 64 scans are sufficient, depending on the sample concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally used.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Spectral Width (SW): A spectral width of 16 ppm is common for routine ¹H NMR.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Relaxation Delay (D1): A delay of 2 seconds is standard.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Spectral Width (SW): A spectral width of 240 ppm is typically used for ¹³C NMR.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and comparison.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Comparison weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer instrument_setup Instrument Setup (Lock, Shim) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference peak_picking Peak Picking & Integration reference->peak_picking assignment Signal Assignment peak_picking->assignment comparison Comparative Analysis assignment->comparison

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

A Comparative Analysis of the Reactivity of 3-Bromo-4-fluorotoluene and 4-Bromo-3-fluorotoluene in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. The selection of appropriately substituted building blocks can significantly influence the efficiency of synthetic routes and the properties of the final products. This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers, 3-Bromo-4-fluorotoluene and 4-Bromo-3-fluorotoluene. We will explore their behavior in three critical classes of reactions central to drug development: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Lithiation/Metal-Halogen Exchange. This objective comparison is supported by established principles of organic chemistry and available experimental data.

Chemical Structures and Inherent Electronic Properties

The differential reactivity of these two isomers stems directly from the placement of the bromine and fluorine substituents on the toluene ring. These halogens exert competing electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).[1][2] For fluorine, the inductive effect is particularly pronounced due to its high electronegativity.[1][3]

CompoundStructureKey Positional Relationships
This compound Fluorine is ortho to Bromine. Fluorine is para to the Methyl group. Bromine is meta to the Methyl group.
4-Bromo-3-fluorotoluene Fluorine is meta to Bromine. Fluorine is meta to the Methyl group. Bromine is para to the Methyl group.

These positional differences have profound implications for the electron density at each carbon atom of the aromatic ring, thereby dictating the regioselectivity and rate of various chemical transformations.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of arene functionalization, particularly for the introduction of heteroatomic nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the formation of a negatively charged Meisenheimer complex.[4] The stability of this intermediate is enhanced by electron-withdrawing groups.

In the context of SNAr, the fluorine atom is a more potent activating group than bromine due to its superior electronegativity, which makes the carbon to which it is attached highly electrophilic.[5] However, both halogens can act as leaving groups.

Comparative Reactivity:

  • Reactivity at the C-F bond: In This compound , the bromine atom is positioned ortho to the fluorine. The electron-withdrawing inductive effect of the bromine atom will further activate the C4 position (bearing the fluorine) towards nucleophilic attack. In 4-Bromo-3-fluorotoluene , the bromine is meta to the fluorine, and its activating effect on the C3 position (bearing the fluorine) will be less pronounced. Therefore, This compound is predicted to be more reactive towards SNAr at the C-F bond.

  • Reactivity at the C-Br bond: For the bromine to act as a leaving group, the ring needs to be activated by other electron-withdrawing substituents. In This compound , the fluorine atom is ortho to the bromine, strongly activating the C3 position for nucleophilic attack. In 4-Bromo-3-fluorotoluene , the fluorine is meta to the bromine, providing weaker activation. Consequently, This compound is also more reactive towards SNAr at the C-Br bond.

The general workflow for a typical SNAr reaction is depicted below.

SNAr_Workflow A Aryl Halide + Nucleophile C Reaction Mixture A->C B Solvent + Base B->C D Heating/ Stirring C->D E Work-up & Purification D->E F Product E->F CrossCoupling_Logic start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki-Miyaura Coupling cc_bond->suzuki buchwald Buchwald-Hartwig Amination cn_bond->buchwald reagents_suzuki Aryl Boronic Acid/Ester Pd Catalyst, Base, Solvent suzuki->reagents_suzuki reagents_buchwald Amine Pd Catalyst, Base, Solvent buchwald->reagents_buchwald

References

A Comparative Guide to Alternatives for 3-Bromo-4-fluorotoluene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is paramount to achieving efficient, scalable, and cost-effective processes. 3-Bromo-4-fluorotoluene serves as a critical building block in numerous synthetic pathways, most notably in the production of targeted cancer therapies such as the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This guide provides an objective comparison of alternative reagents to this compound, focusing on their performance in key cross-coupling reactions. The information presented herein is supported by established reactivity principles and representative experimental data to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Alternatives and Reactivity Principles

The primary applications of this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the aryl halide in these transformations is a crucial factor influencing reaction kinetics and overall yield. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step is:

Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride

This trend suggests that 3-iodo-4-fluorotoluene would be more reactive, and 3-chloro-4-fluorotoluene less reactive, than the commonly used this compound. Aryl triflates, derived from the corresponding phenol, also serve as excellent substrates in these coupling reactions.

Performance Comparison in Key Synthetic Applications

A pivotal step in the synthesis of the ALK inhibitor Ceritinib involves the formation of the 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline intermediate. This can be achieved through either a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination. The following table summarizes a comparison of this compound and its alternatives in these critical reactions.

ReagentRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
3-Chloro-4-fluorotoluene LowerHigher temperatures, longer reaction times, specialized ligands (e.g., Buchwald ligands) often required.Lower cost, readily available.Slower reaction rates, may require more forceful conditions leading to side products.
This compound ModerateStandard Pd catalysts and ligands, moderate temperatures and reaction times.Good balance of reactivity and stability, widely used and well-documented.Higher cost than the chloro-analog.
3-Iodo-4-fluorotoluene HigherMilder reaction conditions (lower temperatures, shorter times), can be used with less active catalysts.High reactivity leading to faster reactions and potentially higher yields.Higher cost, can be less stable.
4-Fluoro-3-methylphenyl triflate HighSimilar to or milder than bromides, often requires specific ligand systems.High reactivity, can be prepared from the corresponding phenol.Can be sensitive to hydrolysis, cost of triflating agent.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions to form a key precursor to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. These protocols are adapted from established methodologies and are intended as a starting point for optimization.

Representative Protocol 1: Suzuki-Miyaura Coupling

This reaction couples the aryl halide/triflate with a suitable piperidinylboronic acid or ester derivative.

Reagents:

  • Aryl Halide/Triflate (e.g., this compound) (1.0 equiv)

  • Piperidinylboronic acid derivative (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To an oven-dried flask, add the aryl halide/triflate, piperidinylboronic acid derivative, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol 2: Buchwald-Hartwig Amination

This reaction directly couples the aryl halide/triflate with a protected piperidine amine.

Reagents:

  • Aryl Halide/Triflate (e.g., this compound) (1.0 equiv)

  • Amine (e.g., 4-aminopiperidine derivative) (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the aryl halide/triflate and the amine.

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic logic and experimental processes, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Pathway A 3-Halo-4-fluorotoluene or Triflate C Coupled Intermediate A->C Pd Catalyst, Base B Piperidinylboronic Acid/Ester B->C D Further Steps C->D E Ceritinib Precursor D->E

Caption: Suzuki-Miyaura pathway to a key Ceritinib precursor.

Buchwald_Hartwig_Pathway A 3-Halo-4-fluorotoluene or Triflate C Coupled Intermediate A->C Pd Catalyst, Ligand, Base B Protected 4-Aminopiperidine B->C D Deprotection & Further Steps C->D E Ceritinib Precursor D->E

Caption: Buchwald-Hartwig pathway to a key Ceritinib precursor.

Experimental_Workflow start Start reagents Combine Aryl Halide/Triflate, Nucleophile, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent and Catalyst inert->solvent_catalyst reaction Heat and Stir (Monitor Progress) solvent_catalyst->reaction workup Cool, Dilute, and Wash reaction->workup purification Dry, Concentrate, and Purify workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice of an alternative to this compound in a synthetic sequence is a multifactorial decision. While aryl iodides and triflates offer higher reactivity, potentially leading to milder reaction conditions and improved yields, their higher cost may be a limiting factor in large-scale synthesis. Conversely, aryl chlorides are more economical but often necessitate more robust catalytic systems and harsher conditions. This guide provides the foundational information for researchers to select the most appropriate reagent based on the specific requirements of their synthetic goals, balancing factors of reactivity, cost, and availability. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for any given substrate combination.

Purity Assessment of 3-Bromo-4-fluorotoluene: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical intermediates like 3-Bromo-4-fluorotoluene is a critical aspect of quality control and process development. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical methods for the purity assessment of this compound, supported by experimental data and detailed protocols.

This compound is a volatile halogenated aromatic compound, and as such, is highly amenable to analysis by Gas Chromatography (GC). When coupled with a Mass Spectrometry (MS) detector, this technique offers unparalleled specificity and sensitivity for identifying and quantifying both the principal compound and potential impurities.

Comparison of Analytical Methodologies

The selection of an analytical technique for purity assessment is contingent on factors such as the analyte's physicochemical properties, the nature of expected impurities, and the specific requirements for sensitivity, accuracy, and throughput. While GC-MS is a powerful tool for volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also present viable, albeit different, analytical strategies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Analyte Suitability Excellent for volatile and semi-volatile compounds.Suitable for a wide range of non-volatile and thermally labile compounds. May require specific column chemistry for isomers.Applicable to any soluble compound with NMR-active nuclei. Provides structural and quantitative information.
Specificity Very high; mass spectra provide structural information for definitive peak identification.Moderate to high; depends on chromatographic resolution and UV spectral uniqueness. Co-elution of isomers can be a challenge.Very high; provides a unique spectral fingerprint for each compound.
Primary Impurity Detection Excellent for separating and identifying isomers (e.g., 2-Bromo-4-fluorotoluene) and other volatile impurities.Dependant on the column and mobile phase's ability to resolve isomers.Can quantify isomers if distinct signals are present. May be less sensitive to trace impurities.
Limit of Detection (LOD) Very low (typically in the ppm to ppb range). For similar compounds, LODs of ~0.4 ppm have been reported.[1]Low to moderate (typically in the ppm range).Higher than chromatographic methods (typically >0.1%).
Limit of Quantitation (LOQ) Very low (typically in the ppm range). For similar compounds, LOQs of ~1.2 ppm have been reported.[1]Low to moderate (typically in the ppm range).Higher than chromatographic methods (typically >0.1%).
Precision (%RSD) High (typically <2% for repeatability).[1]High (typically <2% for repeatability).High (typically <1% with a suitable internal standard).
Sample Preparation Simple; typically involves dissolution in a volatile solvent.Simple; requires dissolution in the mobile phase.Simple; requires dissolution in a deuterated solvent with an internal standard.

Experimental Protocols

GC-MS Analysis of this compound

This protocol is designed for the separation and quantification of this compound and its primary isomeric impurity, 2-Bromo-4-fluorotoluene.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards of this compound and its expected impurities in the same solvent.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A mid-polarity column such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness is recommended for good separation of halogenated aromatic isomers.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 220 °C at 20 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Purity is determined by area percent normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

  • Impurities are identified by comparing their retention times and mass spectra to those of reference standards and library data.

Visualizing the Workflow and Logical Relationships

To better illustrate the analytical process and the decision-making logic, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject into GC B->C D Chromatographic Separation C->D E Ionization & Fragmentation (MS) D->E F Detection E->F G Integrate Peaks F->G H Identify Impurities (Mass Spectra) G->H I Calculate Purity (Area %) G->I J J I->J Final Purity Report

Caption: A generalized experimental workflow for GC-MS purity analysis.

Method_Selection Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Yes Yes Volatile->Yes No No Volatile->No GCMS GC-MS is a strong candidate Yes->GCMS HPLC Consider HPLC or other non-destructive techniques No->HPLC

Caption: Logical diagram for analytical method selection based on analyte properties.

Conclusion

For the purity assessment of this compound, GC-MS stands out as the most suitable technique due to the compound's volatility and the method's high resolving power and specificity. It is particularly effective for identifying and quantifying structurally similar impurities, such as positional isomers, which are common in the synthesis of such compounds. While HPLC-UV can be a viable alternative, it may require more extensive method development to achieve the necessary separation of isomers. The choice of method should be guided by the specific analytical needs, available instrumentation, and the required level of validation.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of 3-bromo-4-fluorotoluene, a key transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. The selection of an optimal catalyst system is critical for achieving high yields and reaction efficiency.

Catalyst Performance Comparison

The successful Suzuki coupling of this compound with various boronic acids is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent. Below is a summary of the performance of different palladium-based catalyst systems, with data extrapolated from studies on structurally similar aryl bromides.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Observations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-1101275A standard, reliable catalyst for a range of aryl bromides.[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Bulky, electron-rich phosphine ligands often provide superior yields under milder conditions.[1]
PdCl₂(dppf)Cs₂CO₃THF/H₂O801295Effective for a variety of aryl bromides and offers good functional group tolerance.[1]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄DMFRT2-4HighHighly active catalyst system enabling room temperature reactions for a broad range of aryl halides.[4]
Heterogeneous Pd/CK₃PO₄Ethanol/WaterRT24~90Offers the advantage of easier separation and recyclability, contributing to greener chemistry.[5]
NiCl₂(PCy₃)₂K₃PO₄Toluene10012HighAn emerging cost-effective alternative to palladium catalysts, showing high activity for challenging couplings.[1]

Experimental Workflow and Methodologies

The following diagram and protocols outline the general procedures for performing a Suzuki-Miyaura cross-coupling reaction with this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand in a Reaction Vessel B Add Degassed Solvent(s) A->B C Heat the Mixture (if necessary) under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Cool to Room Temperature and Quench Reaction D->E Upon Completion F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Final Product (NMR, MS, etc.) H->I

Figure 1. A generalized workflow for the Suzuki coupling of this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring for 12 hours, or until reaction completion is indicated by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Activity Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol utilizes a highly active catalyst system composed of palladium acetate and the bulky, electron-rich SPhos ligand, often leading to higher yields and shorter reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (10:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate.

  • Purge the vessel with an inert gas.

  • Add the degassed toluene and water.

  • Heat the mixture to 100 °C and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Ar-X (this compound) ArPdAr Ar-Pd(II)-Ar' (Transmetalation Product) ArPdX->ArPdAr Transmetalation Base Base (e.g., K2CO3) ArBOH Ar'-B(OH)2 ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' (Coupled Product)

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) species.[6][7]

  • Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Conclusion

The choice of catalyst system for the Suzuki coupling of this compound is a critical parameter that dictates the efficiency and success of the reaction. While traditional catalysts like Pd(PPh₃)₄ are reliable, modern systems employing bulky, electron-rich phosphine ligands such as SPhos often provide superior yields under milder conditions.[1] For applications where catalyst removal and recycling are priorities, heterogeneous catalysts like Pd/C present a viable and environmentally friendly option. Furthermore, the emergence of highly active nickel-based catalysts offers a cost-effective alternative for this important transformation. The selection of the optimal catalyst will depend on the specific requirements of the synthesis, including desired yield, reaction conditions, and cost considerations.

References

A Comparative Guide to the Synthetic Validation of 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic methodologies for the preparation of 3-Bromo-4-fluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries. We will objectively evaluate a well-established direct bromination method against a multi-step synthetic route, presenting supporting experimental data, detailed protocols, and a visual representation of the alternative pathway.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency and product characteristics.

ParameterMethod 1: Direct BrominationMethod 2: Multi-step Synthesis
Starting Material 4-Fluorotoluenep-Toluidine
Key Reagents Bromine, Iron powder, Iodine, Glacial Acetic AcidAcetic Acid, Bromine, Hydrochloric Acid, Sodium Nitrite, Nitrosyltetrafluoroborate
Reaction Steps 13
Overall Yield ~57-62% (of the desired 3-bromo isomer in the product mixture)~53-61% (calculated from p-toluidine)
Purity of Crude Product Mixture of 2-bromo and 3-bromo isomersHigh purity after distillation
Reaction Time ~6 hoursMultiple days for all steps
Key Temperatures 25-27°C0-10°C (diazotization), elevated temperatures for other steps
Primary Byproducts 2-Bromo-4-fluorotoluene, Dibromo-4-fluorotolueneVarious intermediates and inorganic salts

Experimental Protocols: Detailed Methodologies

Method 1: Direct Bromination of 4-Fluorotoluene

This established method relies on the electrophilic aromatic substitution of 4-fluorotoluene.

Procedure: A solution of 160 g of bromine in 60 ml of glacial acetic acid is added over 3 hours to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, containing 1.1 g of iron powder and 1.1 g of iodine.[1] The reaction is maintained at 25-27°C, initially by cooling and then by gentle warming.[1] After the addition is complete, the mixture is stirred for an additional 3 hours. The glacial acetic acid and unreacted 4-fluorotoluene are removed by distillation in vacuo. The remaining product is then distilled under reduced pressure to yield a mixture of isomers.[1] Separation of the this compound from the 2-bromo-4-fluorotoluene isomer is achieved by fractional distillation.[1]

Method 2: Multi-step Synthesis via Balz-Schiemann Reaction

This alternative route begins with the bromination of p-toluidine, followed by hydrolysis to form 3-bromo-4-aminotoluene. This intermediate is then converted to the final product via a diazotization and subsequent Balz-Schiemann reaction.

Multi_Step_Synthesis pToluidine p-Toluidine Acetylation Acetylation (Acetic Acid) pToluidine->Acetylation pAcetotoluide p-Acetotoluide Acetylation->pAcetotoluide Bromination Bromination (Bromine) pAcetotoluide->Bromination Bromoacetotoluide 3-Bromo-4-acetaminotoluene Bromination->Bromoacetotoluide Hydrolysis Hydrolysis (HCl, Ethanol) Bromoacetotoluide->Hydrolysis Bromoaminotoluene 3-Bromo-4-aminotoluene Hydrolysis->Bromoaminotoluene Diazotization Diazotization (Nitrosyltetrafluoroborate) Bromoaminotoluene->Diazotization DiazoniumSalt 3-Bromo-4-methylphenyldiazonium tetrafluoroborate Diazotization->DiazoniumSalt ThermalDecomposition Thermal Decomposition DiazoniumSalt->ThermalDecomposition FinalProduct This compound ThermalDecomposition->FinalProduct

Figure 1: Workflow of the multi-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-4-aminotoluene

  • Acetylation: 214 g of p-toluidine is refluxed with 800 cc of glacial acetic acid for two hours to produce p-acetotoluide.[2]

  • Bromination: The reaction mixture is cooled to 45°C, and 325 g of bromine is added slowly, maintaining the temperature at 50-55°C. The resulting 3-bromo-4-acetaminotoluene is precipitated in water.[2]

  • Hydrolysis: The crude 3-bromo-4-acetaminotoluene is refluxed with 500 cc of 95% ethyl alcohol and 500 cc of concentrated hydrochloric acid for three hours. The hydrochloride salt of 3-bromo-4-aminotoluene crystallizes out upon cooling. The free base is liberated by treatment with sodium hydroxide. The overall yield of crude 3-bromo-4-aminotoluene is 60-67% based on p-toluidine.[2]

Step 2: Synthesis of this compound

  • Diazotization: A solution of 372 g (2 mol) of 3-bromo-4-aminotoluene in 1400 ml of methylene chloride is added dropwise over 90 minutes to a suspension of 245 g (2.1 mol) of nitrosyl tetrafluoroborate in 1000 ml of methylene chloride at 5-10°C.[3] The mixture is stirred and allowed to come to room temperature. The precipitated 2-bromo-4-methylphenyldiazonium tetrafluoroborate is filtered, washed, and dried. The yield of the diazonium salt is 88-92%.[3]

  • Thermal Decomposition (Balz-Schiemann Reaction): The isolated diazonium tetrafluoroborate is thermally decomposed. The resulting crude this compound is then distilled under vacuum to yield the pure product.[3] A 90% yield is reported for this decomposition step.[3] The boiling point of the product is 72-73°C at 18 Torr.[3]

References

Benchmarking the Efficiency of 3-Bromo-4-fluorotoluene in API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), the selection of starting materials is a critical factor that dictates the overall efficiency, cost-effectiveness, and environmental impact of the process. 3-Bromo-4-fluorotoluene, a versatile substituted toluene derivative, has emerged as a valuable building block in the construction of complex pharmaceutical molecules. This guide provides an objective comparison of the efficiency of this compound against a viable alternative, 3-Bromo-4-methoxytoluene, in the synthesis of a key API intermediate, 3-fluoro-4-methoxybenzaldehyde. The comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

This guide demonstrates that while both this compound and 3-Bromo-4-methoxytoluene can serve as precursors to 3-fluoro-4-methoxybenzaldehyde, the synthetic routes and their efficiencies differ significantly. The conversion of this compound to the target molecule can be achieved through a nucleophilic aromatic substitution (SNAr) followed by oxidation. In contrast, 3-Bromo-4-methoxytoluene would require a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the aldehyde functionality. This comparative analysis suggests that the choice of starting material has a profound impact on the number of synthetic steps, reaction conditions, and ultimately, the overall yield.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the synthesis of 3-fluoro-4-methoxybenzaldehyde from this compound and a plausible alternative pathway starting from 3-Bromo-4-methoxytoluene.

Table 1: Synthesis of 3-fluoro-4-methoxybenzaldehyde from this compound

StepReactionReagents & ConditionsTypical Yield (%)
1Nucleophilic Aromatic Substitution (Methoxydehalogenation)Sodium methoxide, DMF, elevated temperature85-95%
2Oxidation of Methyl GroupOxidizing agent (e.g., KMnO₄, CrO₃), appropriate solvent70-85%
Overall Two-step synthesis ~60-80%

Table 2: Proposed Synthesis of 3-fluoro-4-methoxybenzaldehyde from an Alternative Precursor (3-Bromo-4-methoxytoluene)

StepReactionReagents & ConditionsTypical Yield (%)
1Formylation (e.g., Vilsmeier-Haack)POCl₃, DMF70-90%
Overall One-step synthesis 70-90%

Note: The yields presented are based on typical literature values for these types of reactions and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-fluoro-4-methoxybenzaldehyde from this compound

Step 1: Synthesis of 2-fluoro-4-methylanisole (Nucleophilic Aromatic Substitution)

  • To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.2 equivalents).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 2-fluoro-4-methylanisole.

Step 2: Synthesis of 3-fluoro-4-methoxybenzaldehyde (Oxidation)

  • Dissolve 2-fluoro-4-methylanisole (1 equivalent) in a suitable solvent (e.g., a mixture of acetone and water).

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (2-3 equivalents), portion-wise while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by adding a saturated solution of sodium bisulfite.

  • Filter the mixture to remove manganese dioxide and wash the solid with the solvent.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-fluoro-4-methoxybenzaldehyde.

Protocol 2: Proposed Synthesis of 3-fluoro-4-methoxybenzaldehyde from 3-Bromo-4-methoxytoluene (Vilsmeier-Haack Reaction)

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) (used as both solvent and reagent).

  • To this Vilsmeier reagent, add 3-Bromo-4-methoxytoluene (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-fluoro-4-methoxybenzaldehyde.[1][2][3]

Mandatory Visualization

G cluster_0 Route A: From this compound cluster_1 Route B: From 3-Bromo-4-methoxytoluene (Alternative) A1 This compound A2 2-Fluoro-4-methylanisole A1->A2 Nucleophilic Aromatic Substitution (SNAr) [Yield: 85-95%] A3 3-Fluoro-4-methoxybenzaldehyde A2->A3 Oxidation [Yield: 70-85%] B1 3-Bromo-4-methoxytoluene B2 3-Fluoro-4-methoxybenzaldehyde B1->B2 Vilsmeier-Haack Formylation [Yield: 70-90%]

Caption: Synthetic pathways to 3-fluoro-4-methoxybenzaldehyde.

Discussion

The comparative analysis reveals two distinct strategies for the synthesis of 3-fluoro-4-methoxybenzaldehyde. The route starting from This compound involves a two-step process. The initial nucleophilic aromatic substitution of the bromine atom with a methoxide group is typically a high-yielding reaction. The subsequent oxidation of the methyl group to an aldehyde can also be efficient, although it may require careful control of reaction conditions to avoid over-oxidation to the carboxylic acid.

The proposed alternative route from 3-Bromo-4-methoxytoluene offers a more direct, one-step approach via a formylation reaction like the Vilsmeier-Haack reaction. This method can provide good to excellent yields and avoids the need for a separate oxidation step.

Efficiency Considerations:

  • Step Economy: The Vilsmeier-Haack route is more step-economical, which is generally preferred in industrial applications to reduce manufacturing time and costs.

  • Reagent and Waste Profile: The choice of reagents and the resulting waste streams are crucial for evaluating the greenness of a synthetic route. The oxidation step in the route from this compound often employs heavy metal oxidants, which can pose environmental concerns. The Vilsmeier-Haack reaction, while efficient, uses phosphorus oxychloride and DMF, which also require careful handling and disposal.

  • Substrate Availability and Cost: The relative cost and availability of this compound and 3-Bromo-4-methoxytoluene will significantly influence the overall economic viability of each route.

  • Reaction Conditions: The conditions for nucleophilic aromatic substitution and the Vilsmeier-Haack reaction are generally manageable on a large scale. However, the oxidation step might require more stringent temperature control.

Conclusion

Both this compound and its methoxy-substituted analogue present as viable starting materials for the synthesis of the key API intermediate, 3-fluoro-4-methoxybenzaldehyde. While the route from this compound is a reliable two-step process, the alternative one-step formylation of 3-Bromo-4-methoxytoluene appears to be more efficient in terms of step economy.

Researchers and drug development professionals should consider the overall process, including reagent costs, waste management, and scalability, when selecting the optimal synthetic strategy. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the importance of a holistic evaluation of synthetic routes in modern pharmaceutical development.

References

A Comparative Analysis of Synthetic Routes to 3-Bromo-4-fluorotoluene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cost-benefit analysis of various synthetic pathways to 3-Bromo-4-fluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries.

This guide provides an objective comparison of different synthesis routes to this compound, focusing on key performance indicators such as yield, purity, reaction conditions, and cost-effectiveness. Detailed experimental data and protocols are presented to support the evaluation, enabling informed decisions for laboratory-scale synthesis and potential scale-up.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired purity of the final product, scalability, and environmental considerations. Below is a summary of the most common synthetic strategies, with their respective advantages and disadvantages.

Synthesis RouteStarting Material(s)Key ReagentsReported YieldPurityKey AdvantagesKey Disadvantages
Route 1: Direct Bromination 4-FluorotolueneBromine, Glacial Acetic Acid, Iodine, Iron powder~57-70% (isomer ratio dependent)Good (after purification)One-step reaction, readily available starting material.Formation of 2-bromo isomer necessitates purification, handling of corrosive bromine.
Route 2: Sandmeyer-type Reaction 2-Bromo-4-methylanilineIsobutyl nitrite, Boron trifluoride, Hydrogen fluoride, DimethoxyethaneHigh (up to 92.4%)HighHigh yield and regioselectivity.Multi-step precursor synthesis, use of toxic and corrosive reagents.
Route 3: From 4-Fluoronitrobenzene 4-Fluoronitrobenzene1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Acetic AcidHigh (intermediate >98%)High (intermediate)High yield for the bromination step, milder brominating agent.Multi-step process (nitration, bromination, reduction, deamination), overall yield may be lower.

Experimental Protocols and Data

Route 1: Direct Bromination of 4-Fluorotoluene

This method involves the electrophilic aromatic substitution of 4-fluorotoluene using bromine in the presence of a Lewis acid catalyst. A notable improvement in the regioselectivity towards the desired 3-bromo isomer is achieved by using a combination of iron and iodine as catalysts in glacial acetic acid.[1]

Experimental Protocol:

To a solution of 4-fluorotoluene (110 g, 1.0 mol) in glacial acetic acid (40 ml), iron powder (1.1 g) and iodine (1.1 g) are added. A solution of bromine (160 g, 1.0 mol) in glacial acetic acid (60 ml) is then added over the course of 3 hours, maintaining the reaction temperature at 25-27 °C. The reaction mixture is stirred for an additional 3 hours. The glacial acetic acid and any unreacted 4-fluorotoluene are removed by distillation under reduced pressure. The residue is then distilled under vacuum (20 mbar) at 65-85 °C to yield a mixture of isomers. Separation of the this compound and 2-bromo-4-fluorotoluene isomers is achieved by fractional distillation.[1]

Experimental Data:

A typical reaction can yield a mixture containing approximately 57% this compound and 41.9% 2-bromo-4-fluorotoluene.[1] The isomer ratio can be influenced by the reaction conditions, with some patents claiming a ratio of up to 70% of the desired 3-bromo isomer.[1]

Route 2: Sandmeyer-type Reaction from 2-Bromo-4-methylaniline

This route offers a high-yield synthesis of this compound starting from 2-bromo-4-methylaniline. The key steps involve diazotization of the amine followed by a fluorine substitution, likely a variation of the Balz-Schiemann reaction.

Experimental Protocol:

To a solution of dimethoxyethane (160 g) containing boron trifluoride (37 g) and hydrogen fluoride (10.3 g) cooled to -5 to 0 °C, 2-bromo-4-methylaniline (84 g) and isobutyl nitrite (54.5 g) are added slowly and simultaneously through two separate dropping funnels over 1 hour. After the addition, the mixture is stirred for 15 minutes at 0 °C. The resulting crystalline diazonium salt is collected by filtration, washed with pre-cooled dimethoxyethane, and dried under vacuum. The decomposition of the diazonium salt yields this compound.

Experimental Data:

This method is reported to produce this compound with a high yield of 92.4%.

Route 3: Multi-step Synthesis from 4-Fluoronitrobenzene

This pathway involves the initial bromination of 4-fluoronitrobenzene to form 3-bromo-4-fluoronitrobenzene, which can then be converted to the target molecule through subsequent reduction and deamination steps.

Experimental Protocol (Bromination Step):

3-Bromo-4-fluoronitrobenzene can be prepared from 4-fluoronitrobenzene in acetic acid using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. The optimal conditions involve a molar ratio of 4-fluoronitrobenzene to DBDMH of 1:0.51, a reaction temperature of 15°C, and a reaction time of 3 hours.[2]

Experimental Data (Bromination Step):

This bromination step can achieve a yield of up to 98.7%.[2] The subsequent reduction of the nitro group and deamination of the resulting amine would be required to obtain the final product, with the overall yield being dependent on the efficiency of these additional steps.

Cost-Benefit Analysis

A simplified cost analysis of the starting materials for each route is presented below. Prices are estimates based on bulk quantities and are subject to market fluctuations.

ReagentRoute 1 (per mole of product)Route 2 (per mole of product)Route 3 (per mole of product)
Starting Material 4-Fluorotoluene2-Bromo-4-methylaniline4-Fluoronitrobenzene
Key Reagents Cost Bromine, Acetic Acid, Fe, I₂Isobutyl nitrite, BF₃, HF, DMEDBDMH, Acetic Acid, (reagents for reduction & deamination)
Estimated Relative Cost ModerateHighModerate to High
Process Complexity LowHighHigh
Waste Generation Moderate (isomers, acidic waste)High (boron and fluorine containing waste)High (multi-step waste streams)

Route 1 (Direct Bromination) stands out as a cost-effective and straightforward one-step process. However, the formation of the 2-bromo isomer necessitates an efficient and potentially costly purification step, which could impact the overall economic viability on a larger scale.

Route 2 (Sandmeyer-type Reaction) offers the highest reported yield and excellent regioselectivity, minimizing the need for isomer separation. The high cost and hazardous nature of the reagents (boron trifluoride, hydrogen fluoride), as well as the multi-step synthesis of the starting material, make this route more suitable for smaller-scale, high-purity applications where cost is a secondary consideration.

Route 3 (From 4-Fluoronitrobenzene) provides a high-yield initial bromination step with a less hazardous brominating agent compared to elemental bromine. However, the multi-step nature of the overall process, including reduction and deamination, adds to the complexity and may reduce the overall yield. The cost-effectiveness of this route is highly dependent on the efficiency of the subsequent conversion steps.

Visualization of Synthesis Pathways

Synthesis_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Sandmeyer-type Reaction cluster_2 Route 3: From 4-Fluoronitrobenzene A 4-Fluorotoluene B This compound + 2-Bromo-4-fluorotoluene A->B Br₂, Fe, I₂ Glacial Acetic Acid C 2-Bromo-4-methylaniline D Diazonium Salt C->D Isobutyl nitrite BF₃, HF, DME E This compound D->E Decomposition F 4-Fluoronitrobenzene G 3-Bromo-4-fluoronitrobenzene F->G DBDMH Acetic Acid H 3-Bromo-4-fluoroaniline G->H Reduction I This compound H->I Deamination

Caption: Comparative workflow of the three main synthesis routes for this compound.

Conclusion

For laboratory-scale synthesis where cost and throughput are critical, the direct bromination of 4-fluorotoluene (Route 1) offers a practical and economical option, provided that an efficient method for isomer separation is available. For applications demanding high purity and where the cost of reagents is less of a concern, the Sandmeyer-type reaction from 2-bromo-4-methylaniline (Route 2) is a superior choice due to its high yield and regioselectivity. The multi-step synthesis from 4-fluoronitrobenzene (Route 3) presents a viable alternative, particularly if the subsequent reduction and deamination steps can be optimized for high efficiency.

Ultimately, the optimal synthesis route will depend on the specific requirements of the research or development project, balancing the trade-offs between cost, yield, purity, safety, and environmental impact. This guide provides the foundational data to aid in making that strategic decision.

References

Spectroscopic Comparison of 3-Bromo-4-fluorotoluene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of positional isomers of 3-Bromo-4-fluorotoluene is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

The structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. Positional isomers, such as those of this compound, often exhibit distinct biological activities and physical properties. Therefore, unambiguous identification is paramount. This guide offers a side-by-side spectroscopic comparison of this compound and four of its isomers to facilitate their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the analyzed isomers.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Isomer-CH₃Aromatic Protons
This compound~2.30~7.0-7.4
2-Bromo-4-fluorotoluene~2.34~7.1-7.3
4-Bromo-2-fluorotoluene~2.34~7.1-7.3
4-Bromo-3-fluorotoluene~2.30~6.9-7.5
2-Bromo-5-fluorotoluene~2.30~6.8-7.4

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Isomer-CH₃Aromatic CarbonsC-BrC-F
This compound~20~115-160~110-120~155-165 (d, ¹JCF)
2-Bromo-4-fluorotoluene~20~115-160~115-125~155-165 (d, ¹JCF)
4-Bromo-2-fluorotoluene~20~115-160~110-120~155-165 (d, ¹JCF)
4-Bromo-3-fluorotoluene~20~115-160~110-120~155-165 (d, ¹JCF)
2-Bromo-5-fluorotoluene~20~115-160~110-120~155-165 (d, ¹JCF)

Note: The exact chemical shifts and C-F coupling constants are key differentiators. Data for some isomers may be sparse in publicly available databases.

FTIR Spectroscopy Data

Table 3: Key FTIR Absorption Bands (cm⁻¹)

IsomerC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-FC-Br
This compound~3050-3100~2850-2950~1470-1600~1200-1250~550-650
2-Bromo-4-fluorotoluene~3050-3100~2850-2950~1480-1610~1200-1250~550-650
4-Bromo-2-fluorotoluene~3050-3100~2850-2950~1470-1600~1200-1250~550-650
4-Bromo-3-fluorotoluene~3050-3100~2850-2950~1470-1600~1200-1250~550-650
2-Bromo-5-fluorotoluene~3050-3100~2850-2950~1480-1610~1200-1250~550-650
Mass Spectrometry Data

Table 4: Mass Spectrometry m/z Values of Major Fragments

IsomerMolecular Ion [M]⁺[M-Br]⁺[M-CH₃]⁺Other Key Fragments
This compound188/190109173/17583
2-Bromo-4-fluorotoluene188/190109173/17583
4-Bromo-2-fluorotoluene188/190109173/17583
4-Bromo-3-fluorotoluene188/190109173/17583
2-Bromo-5-fluorotoluene188/190109173/17583

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Processing: Fourier transform with an exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small drop of the liquid isomer or a few milligrams of the solid isomer directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Gas Chromatograph: A standard GC system with a capillary column suitable for aromatic compounds (e.g., HP-5ms).

    • Injection: 1 µL of the sample solution is injected in split or splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample_Acquisition Acquire Isomer Samples Dissolution Dissolve in appropriate solvent Sample_Acquisition->Dissolution NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR_Analysis FTIR_Analysis ATR-FTIR Spectroscopy Dissolution->FTIR_Analysis GCMS_Analysis GC-MS Analysis Dissolution->GCMS_Analysis NMR_Data Chemical Shifts & Coupling Constants NMR_Analysis->NMR_Data FTIR_Data Characteristic Absorption Bands FTIR_Analysis->FTIR_Data MS_Data Molecular Ion & Fragmentation Pattern GCMS_Analysis->MS_Data Data_Tabulation Tabulate Spectroscopic Data NMR_Data->Data_Tabulation FTIR_Data->Data_Tabulation MS_Data->Data_Tabulation Isomer_Differentiation Differentiate Isomers based on unique spectral features Data_Tabulation->Isomer_Differentiation

Caption: Workflow for the spectroscopic comparison of this compound isomers.

Unveiling the Bioactivity of 3-Bromo-4-fluorotoluene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-bromo-4-fluorotoluene serves as a versatile scaffold in the synthesis of novel compounds with promising biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial potential of various derivatives, supported by experimental data and detailed protocols to facilitate further research and development.

This report delves into the biological evaluation of heterocyclic compounds synthesized from precursors structurally related to this compound. The presented data highlights the significant impact of specific structural modifications on the bioactivity of these molecules, offering valuable insights for the design of future therapeutic agents.

Anticancer Activity of Substituted Flavonols

A study on a series of flavonols revealed that halogen substitution at the 4'-position of the B ring plays a crucial role in their cytotoxic effects against human non-small cell lung cancer (A549) cells. Notably, the 4'-bromo substituted flavonol demonstrated superior potency compared to other halogenated and non-halogenated analogs.

Compound IDSubstitution on B-ringIC50 (µM) against A549 cells
Flavonol-Br 4'-Bromo0.46 ± 0.02
Flavonol-Cl4'-Chloro3.14 ± 0.29
Flavonol-F4'-Fluoro6.13 ± 0.63
Flavonol-HUnsubstituted6.34 ± 0.89
5-Fluorouracil (Positive Control)-4.98 ± 0.41

Table 1: Anticancer activity of 4'-substituted flavonols against the A549 human lung cancer cell line. Data is presented as the half-maximal inhibitory concentration (IC50).

The potent anticancer activity of the 4'-bromo-flavonol is attributed to its ability to induce programmed cell death, or apoptosis, through the activation of the intrinsic mitochondrial pathway.

Signaling Pathway: Caspase-3 Dependent Apoptosis

The induction of apoptosis by the 4'-bromo-flavonol derivative proceeds through the mitochondrial pathway, culminating in the activation of caspase-3, a key executioner of apoptosis.

Caspase-3_Dependent_Apoptosis cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway Bioactive_Compound 4'-Bromo-Flavonol Bax_Bak Bax/Bak Activation Bioactive_Compound->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3_activation Caspase-3 Activation Apoptosome->Caspase3_activation Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase3_activation->Cellular_Substrates Caspase3 Pro-Caspase-3 Caspase3->Caspase3_activation Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caspase-3 Dependent Apoptotic Pathway

Antimicrobial Activity of Pyrimidine Derivatives

A series of novel pyrimidine derivatives synthesized from a chalcone precursor bearing a 3-bromo-4-fluorophenyl moiety were evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Several compounds exhibited significant inhibitory effects, with Minimum Inhibitory Concentration (MIC) values indicating their potential as antimicrobial agents.

Compound IDTest OrganismMIC (µg/mL)
Pyrimidine-1 Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa64
Candida albicans32
Aspergillus niger32
Pyrimidine-2 Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa128
Candida albicans64
Aspergillus niger64
Gentamicin (Control) Staphylococcus aureus4
Escherichia coli2
Pseudomonas aeruginosa4
Amphotericin B (Control) Candida albicans2
Aspergillus niger2

Table 2: Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against various microbial strains.

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The in vitro cytotoxicity of the synthesized compounds against the A549 human lung cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow Cell_Seeding 1. Seed A549 cells in a 96-well plate (5x10^3 cells/well) Incubation_1 2. Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Addition 3. Add serial dilutions of test compounds Incubation_1->Compound_Addition Incubation_2 4. Incubate for 48 hours Compound_Addition->Incubation_2 MTT_Addition 5. Add MTT solution (0.5 mg/mL) Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4 hours MTT_Addition->Incubation_3 Solubilization 7. Add DMSO to dissolve formazan crystals Incubation_3->Solubilization Absorbance_Reading 8. Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

MTT Assay Workflow

Procedure:

  • A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized pyrimidine derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Serial twofold dilutions of the test compounds were prepared in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi in 96-well microtiter plates.

  • Each well was inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

This guide underscores the potential of compounds derived from this compound and its analogs as valuable leads in the development of novel anticancer and antimicrobial agents. The provided data and protocols offer a solid foundation for further investigation into the structure-activity relationships and mechanisms of action of this promising class of molecules.

Safety Operating Guide

Proper Disposal of 3-Bromo-4-fluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Bromo-4-fluorotoluene, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and professionals in drug development who handle this chemical.

I. Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its potential hazards. This substance is classified as a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[1][2]

  • Respiratory Protection: In poorly ventilated areas or when exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[2]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[2]

II. Quantitative Safety Data

The following table summarizes key quantitative data for this compound, critical for safe handling and storage.

PropertyValueSource
Flash Point73 °C (163.4 °F) - closed cup
Boiling Point169 °C at 756 mmHg
Density1.507 g/mL at 25 °C
Molecular Weight189.02 g/mol
CAS Number452-62-0[3]

III. Step-by-Step Disposal Protocol

Proper disposal of this compound is essential to prevent environmental contamination and ensure workplace safety. The following protocol outlines the required steps.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
  • The container should be made of a material compatible with halogenated organic compounds.
  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Remove all sources of ignition.[1][2]
  • Ventilate the area.
  • For small spills, absorb the chemical with an inert material such as dry sand or earth.[2][5] Do not use combustible materials like sawdust.
  • Collect the absorbed material using non-sparking tools and place it in the designated waste container for disposal.[2][4]
  • For large spills, contain the spill to prevent it from entering drains or waterways.[1][5] Contact your institution's environmental health and safety (EHS) department for assistance.

3. Final Disposal:

  • Do not dispose of this compound down the drain.
  • The recommended method of disposal is to engage a licensed hazardous waste disposal company.[1]
  • Alternatively, the chemical may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
  • All disposal activities must be in accordance with local, state, and federal regulations.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Handling this compound B Generate Waste or Spill Occurs A->B C Is it a Spill? B->C D Collect in Designated Waste Container C->D No E Small Spill C->E Yes F Large Spill C->F Yes I Store in a Cool, Dry, Well-Ventilated Area D->I G Absorb with Inert Material (e.g., sand) E->G H Contain Spill & Contact EHS F->H G->D J Transfer to Licensed Hazardous Waste Disposal Company I->J

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 3-Bromo-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-4-fluorotoluene (CAS No. 452-62-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.

Table 1: Hazard Summary for this compound

Hazard StatementClassification
Combustible liquidFlammable liquids (Category 4)[3]
Causes skin irritationSkin irritation (Category 2)[1][3]
Causes serious eye irritationEye irritation (Category 2)[1][3]
May cause respiratory irritationSpecific target organ toxicity – single exposure (Category 3), Respiratory system[1][3]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye damage.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4][5]Prevents skin contact, which can lead to irritation.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4]Minimizes inhalation of vapors that can cause respiratory tract irritation.[4]

Operational Protocol: Step-by-Step Handling Procedure

All operations involving this compound must be conducted within a certified chemical fume hood to control vapor inhalation.

  • Preparation :

    • Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary materials, including glassware, reagents, and waste containers, and place them inside the fume hood.

    • Don the appropriate PPE as specified in Table 2.

  • Handling and Use :

    • Dispense the required amount of this compound carefully, avoiding splashes.

    • Keep all containers of the chemical tightly closed when not in use.

    • Avoid heating the substance near open flames or sparks as it is a combustible liquid.[1]

  • Post-Procedure Cleanup :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.

    • Wipe down the work area within the fume hood.

Emergency Procedures
Exposure RouteFirst Aid Measures
In case of eye contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
In case of skin contact Wash off with soap and plenty of water. Consult a physician.[1]
If inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[4]

  • Waste Containers : Use designated, properly labeled, and sealed containers for all waste containing this compound.

  • Disposal Protocol : Follow your institution's specific hazardous waste disposal procedures. Dispose of the contents and container to an approved waste disposal plant.[6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials Gather Materials in Hood prep_fumehood->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense handle_use Perform Experiment handle_dispense->handle_use cleanup_decontaminate Decontaminate Surfaces & Glassware handle_use->cleanup_decontaminate emergency_spill Spill Containment handle_use->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handle_use->emergency_exposure If Exposure Occurs cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per Protocol cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.